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Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2S,4S)-4-Fluoro-2-methylpiperidine: pKa and Lipophilicity

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its basic nitrogen atom allows for favorable interactions with biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its basic nitrogen atom allows for favorable interactions with biological targets and provides a handle for salt formation to improve solubility and bioavailability. The strategic introduction of substituents, such as methyl and fluoro groups, offers a powerful tool to fine-tune the physicochemical properties of piperidine-containing molecules, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. This guide focuses on (2S,4S)-4-fluoro-2-methylpiperidine, a chiral substituted piperidine, and provides an in-depth analysis of two of its most critical physicochemical parameters: the acid dissociation constant (pKa) and lipophilicity (logP/logD).

For researchers in drug discovery and development, a thorough understanding of these properties is paramount. The pKa value dictates the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, target binding, and potential for off-target effects such as hERG channel inhibition.[1][2] Lipophilicity, a measure of a compound's affinity for a nonpolar environment, is a key determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] This guide will delve into the theoretical underpinnings of how the specific stereochemistry and substituents of (2S,4S)-4-fluoro-2-methylpiperidine are expected to influence these properties, provide detailed experimental protocols for their determination, and discuss the implications for drug design.

The Influence of Fluorine and Methyl Substitution on Piperidine Physicochemical Properties

The introduction of fluorine and a methyl group onto the piperidine ring, particularly with the defined (2S,4S) stereochemistry, has profound and predictable effects on the molecule's pKa and lipophilicity.

Impact on Basicity (pKa)

The basicity of the piperidine nitrogen is a direct reflection of the availability of its lone pair of electrons to accept a proton. The pKa of piperidine itself is approximately 11.2. The substituents on the ring modulate this basicity through inductive and steric effects.

  • Fluorine's Inductive Effect: Fluorine is the most electronegative element, and its presence on the piperidine ring exerts a strong electron-withdrawing inductive effect.[5] This effect pulls electron density away from the nitrogen atom, making its lone pair less available for protonation and thus lowering the pKa (making the amine less basic). The magnitude of this pKa reduction is dependent on the distance and orientation of the fluorine atom relative to the nitrogen.[4][6] For a 4-fluoro substituent, the effect is transmitted through three sigma bonds. In cyclic amines, the orientation of the fluorine atom (axial vs. equatorial) can also influence the pKa, with an equatorial fluorine often having a greater effect.[1][2]

  • Methyl's Inductive and Steric Effects: The 2-methyl group has a modest electron-donating inductive effect, which would slightly increase the basicity of the nitrogen. However, its steric bulk can also influence the solvation of the protonated and unprotonated forms of the piperidine, which can subtly impact the pKa.

The combination of these effects in (2S,4S)-4-fluoro-2-methylpiperidine will result in a pKa value that is lower than that of piperidine and 2-methylpiperidine, but the precise value would need to be determined experimentally. A predicted pKa for the simpler 4-fluoropiperidine is around 9.3-9.4.[7][8] The additional 2-methyl group would likely cause a slight deviation from this value.

Impact on Lipophilicity (logP/logD)

Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH, which considers all ionization states.

  • Fluorine's Contribution: The effect of fluorine on lipophilicity is complex. While highly fluorinated motifs like a trifluoromethyl group significantly increase lipophilicity, a single fluorine atom can either increase or decrease it depending on the molecular context.[3][4] Generally, the replacement of a hydrogen atom with a fluorine atom increases the molecule's overall polarity, but it can also mask underlying polar functionalities, leading to an increase in lipophilicity.

  • Methyl's Contribution: The addition of a methyl group, a nonpolar alkyl substituent, will generally increase the lipophilicity of the molecule.

For (2S,4S)-4-fluoro-2-methylpiperidine, the interplay between the polar fluorine and the nonpolar methyl group will determine the overall lipophilicity. It is important to consider the logD at physiological pH (7.4), as the basicity of the piperidine nitrogen means the molecule will be significantly protonated at this pH. The protonated form is more polar and will have a lower lipophilicity than the neutral form.

Summary of Expected Physicochemical Properties
PropertyParent Compound (Piperidine)2-Methylpiperidine4-Fluoropiperidine (Predicted)(2S,4S)-4-Fluoro-2-methylpiperidine (Expected)
pKa ~11.2~11.2~9.3 - 9.4[7][8]Lower than 2-methylpiperidine, likely in the range of 9-10
logP 0.84~1.3~0.7Higher than 4-fluoropiperidine due to the methyl group
logD at pH 7.4 Low (due to high pKa)Low (due to high pKa)Higher than piperidine (due to lower pKa)Higher than 2-methylpiperidine (due to lower pKa)

Experimental Determination of pKa and Lipophilicity

Accurate experimental determination of pKa and lipophilicity is crucial for building reliable structure-activity relationships (SAR) and for selecting candidates with optimal drug-like properties.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[9][10][11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Experimental Protocol
  • Sample Preparation: Accurately weigh a sample of (2S,4S)-4-fluoro-2-methylpiperidine hydrochloride salt and dissolve it in deionized water or a co-solvent system to a known concentration (e.g., 1-10 mM).[12]

  • Titration Setup: Place the sample solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[9]

  • Titration: Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.[13]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.[10]

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the piperidinium ion has been neutralized to the free base.[9]

Visualization of the pKa Determination Workflow

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 titrate1 Add Titrant Incrementally prep2->titrate1 titrate2 Record pH titrate1->titrate2 Equilibrate titrate2->titrate1 Repeat analysis1 Plot Titration Curve (pH vs. Volume) titrate2->analysis1 analysis2 Determine Half-Equivalence Point analysis1->analysis2 analysis3 pKa = pH at Half-Equivalence analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP/logD)

Several methods are available for determining lipophilicity, with the shake-flask method being the traditional "gold standard" for logP and chromatographic methods being well-suited for high-throughput logD determination.[14][15]

Shake-Flask Method for logP Determination

This method directly measures the partitioning of a compound between n-octanol and water.[15]

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of (2S,4S)-4-fluoro-2-methylpiperidine in one of the phases (typically the one in which it is more soluble). Add the second phase to create a biphasic system.[9]

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[9]

  • Phase Separation: Separate the two phases, for example, by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS, or for fluorinated compounds, ¹⁹F NMR).[16]

  • Calculation: Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logD Determination

RP-HPLC methods offer a high-throughput alternative for estimating lipophilicity.[17] These methods are based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP or logD value.

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of an aqueous buffer at the desired pH (e.g., 7.4) and an organic modifier (e.g., acetonitrile or methanol).[18]

  • Calibration: Inject a series of standard compounds with known logP or logD values to create a calibration curve of retention time versus lipophilicity.[14]

  • Sample Analysis: Inject a solution of (2S,4S)-4-fluoro-2-methylpiperidine and record its retention time.

  • Calculation: Use the calibration curve to determine the logD of the test compound from its retention time.

Visualization of the Lipophilicity Determination Workflow

Lipophilicity_Determination cluster_shake_flask Shake-Flask Method (logP) cluster_hplc RP-HPLC Method (logD) sf1 Prepare Saturated Phases sf2 Partition Compound sf1->sf2 sf3 Equilibrate sf2->sf3 sf4 Separate Phases sf3->sf4 sf5 Quantify Concentration sf4->sf5 sf6 Calculate logP sf5->sf6 hplc1 Calibrate with Standards hplc2 Inject Sample hplc1->hplc2 hplc3 Measure Retention Time hplc2->hplc3 hplc4 Calculate logD from Calibration hplc3->hplc4

Caption: Workflows for logP and logD determination.

Conclusion

The physicochemical properties of (2S,4S)-4-fluoro-2-methylpiperidine, specifically its pKa and lipophilicity, are critical determinants of its potential as a drug candidate. The strategic placement of the fluoro and methyl groups with defined stereochemistry is expected to lower the basicity of the piperidine nitrogen and modulate its lipophilicity. A comprehensive understanding of these effects, grounded in solid theoretical principles and confirmed by robust experimental data, is essential for the rational design of novel therapeutics. The protocols and principles outlined in this guide provide a framework for researchers to characterize this and other substituted piperidines, enabling the optimization of their ADMET properties and ultimately leading to the development of safer and more effective medicines.

References

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  • Benchchem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
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  • Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
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  • Richardson, P. (2025).
  • O'Hagan, D. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(5), 845-850.
  • Donnier-Maréchal, M., & Carrupt, P. A. (2022). AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic small and Beyond-Rule-of-Five compounds.
  • Cambridge MedChem Consulting. (2023, December 14). Tuning the basicity of amines. Retrieved from [Link]

  • Wan, H., & Ulander, J. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
  • Cambridge MedChem Consulting. (2011, April 4). Tuning the basicity of amines. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Chromatographic LogD - In Vitro Assay. Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Gouverneur, V. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Al-Ghamdi, A. Y. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4201.
  • Müller, K. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Gouverneur, V. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58864.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • O'Hagan, D. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(5), 845-850.
  • Richardson, P. (2025).
  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Avdeef, A., & Box, K. J. (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research, 15(12), 1907-1914.
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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Chen, Y. H., & Dervan, P. B. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(11), 932-936.
  • Rossi, M., & Collina, S. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(4), 707-720.
  • Bentley, F. F. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
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  • Martí, S., & Moliner, V. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23723-23730.
  • Butts, C. P. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.
  • Martí, S., & Moliner, V. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23723-23730.
  • Scott, P. J. H. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 19(2), e202300465.
  • ChemBK. (2024, April 9). 4-fluoropiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoropiperidine. PubChem. Retrieved from [Link]

  • Ho, J., & Coote, M. L. (2021).
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-[(4-Fluoro-2-methoxyphenyl)methyl]piperidine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

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Sources

Exploratory

Title: The Fluorine Advantage: A Guide to the Structural and Physicochemical Superiority of Chiral Fluorinated Piperidine Scaffolds in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Confluence of a Privileged Scaffold and a Powerhouse Element The piperidine ring is one of the most ubiquitous N-h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Confluence of a Privileged Scaffold and a Powerhouse Element

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, forming the core of numerous blockbuster drugs.[1][2] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can present substituents in well-defined spatial orientations, enabling precise interactions with biological targets. However, the unfunctionalized piperidine ring can present challenges in drug development, including metabolic instability and undesirable physicochemical properties.

The introduction of fluorine, an element with a unique and powerful profile, has become a cornerstone of modern medicinal chemistry.[3][4] Strategic fluorination can profoundly influence a molecule's conformational preference, metabolic stability, basicity (pKa), and lipophilicity.[5][6] When this powerhouse element is combined with the privileged piperidine scaffold, particularly in a stereocontrolled manner, it creates a class of building blocks with significant structural advantages. This guide provides an in-depth analysis of these advantages, focusing on the underlying principles, experimental validation, and strategic applications of chiral fluorinated piperidine scaffolds in contemporary drug discovery.

Section 1: The Conformational Imperative: How Fluorine Dictates Molecular Shape and Biological Function

The biological activity of a molecule is inextricably linked to its three-dimensional shape. Fluorine's unique stereoelectronic properties can be leveraged to lock the flexible piperidine ring into specific, biologically relevant conformations, thereby reducing the entropic penalty of binding to a target protein.

The Axial Fluorine Preference: A Counterintuitive Stabilization

In monosubstituted cyclohexanes, a substituent typically prefers the sterically less hindered equatorial position. However, in fluorinated piperidines, the fluorine atom often shows a marked preference for the more sterically crowded axial position.[7][8] This preference is the result of a complex interplay of stabilizing non-covalent interactions that overcome classic steric hindrance. A systematic survey using NMR spectroscopy and computational analysis has codified this as a new design principle for creating conformationally rigid scaffolds.[5][8]

The primary forces driving this axial preference include:

  • Hyperconjugation: A stabilizing interaction occurs between the C-F σ* antibonding orbital and the adjacent axial C-H σ bonding orbitals. This donation of electron density into the C-F σ* orbital is maximized when the fluorine is in the axial position.

  • Charge-Dipole Interactions: In the protonated state, a favorable electrostatic interaction exists between the positive charge on the nitrogen (N-H+) and the negative end of the C-F dipole. This interaction is strongest when the C-F bond is axial.[6][9]

  • Solvation Effects: The overall dipole moment of the molecule can be manipulated by the C-F bond orientation. In polar solvents, conformers with a larger dipole moment, often the axial-fluoro conformer, can be preferentially stabilized.[5][6][7]

These competing forces allow chemists to fine-tune the conformational equilibrium of the piperidine ring.

cluster_forces Forces Influencing Fluorine Position on Piperidine Ring cluster_outcome Resulting Equilibrium F_axial Axial Fluorine Conformer Equilibrium Conformational Equilibrium (Often favors Axial-F) F_axial->Equilibrium F_equatorial Equatorial Fluorine Conformer F_equatorial->Equilibrium Steric Steric Hindrance (1,3-diaxial interactions) Steric->F_equatorial Favors Hyperconj Hyperconjugation (σC-H → σ*C-F) Hyperconj->F_axial Favors Dipole Charge-Dipole Interaction (N-H+ ••• F-C) Dipole->F_axial Favors Solvation Solvation Effects (Polar Solvents) Solvation->F_axial Favors

Caption: Interplay of forces governing the conformational preference of fluorine on a piperidine scaffold.

Section 2: Tuning Physicochemical Properties for Superior Drug-Like Profiles

Strategic fluorination provides a powerful toolkit for modulating key physicochemical properties that are critical for a drug candidate's success, including its absorption, distribution, metabolism, and excretion (ADME) profile.

pKa Modulation to Enhance Safety and Permeability

The basicity of the piperidine nitrogen is a critical parameter. While a basic nitrogen can be essential for target binding, high basicity is often linked to cardiovascular toxicity through off-target binding to the hERG potassium ion channel.[10] Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of the piperidine nitrogen, reducing this liability.[11][12] This reduction in basicity can also improve membrane permeability and oral bioavailability, as a greater fraction of the molecule exists in a neutral state at physiological pH.[12]

Table 1: Comparative pKa Values of Piperidine Scaffolds

CompoundFluorination PositionpKaReference
PiperidineNone~11.2General Value
4-FluoropiperidineC-49.77[12]
PiperazineN/A (for comparison)9.73[12]
Merck KSP Inhibitor (Parent)None>9.5[10]
MK-0731 (Fluorinated)Axial C-37.2[10]

This table demonstrates the significant pKa reduction achievable through fluorination, bringing the basicity of a piperidine closer to that of a less basic piperazine.[12]

Enhancing Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[4][13] This inherent strength makes the C-F bond highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary route of drug clearance in the body.[3][13] By strategically placing a fluorine atom at a metabolically vulnerable position (a "soft spot"), chemists can block this metabolic pathway, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[3][14]

For example, in the development of T-type Ca2+ channel antagonists, introducing a fluorine atom at the 4-position of the piperidine ring served to enhance metabolic stability.[15]

Experimental Protocol: In Vitro Metabolic Stability Assessment

To quantify the impact of fluorination on metabolic stability, an in vitro assay using human liver microsomes (HLM) is a standard industry practice.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer solution (pH 7.4).

    • Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer half-life for a fluorinated analog compared to its non-fluorinated parent indicates improved metabolic stability.

Section 3: Stereocontrolled Synthesis: Accessing Chiral Scaffolds with Precision

The advantages of fluorinated piperidines can only be fully realized if they can be synthesized in a stereocontrolled manner. While synthetic access has historically been challenging, modern synthetic methods have made these valuable building blocks more accessible.[1][2]

Key Synthetic Strategies:

  • Catalytic Hydrogenation of Fluoropyridines: This is a powerful and direct approach, transforming readily available fluorinated pyridine precursors into the desired saturated piperidines.[1] Recent advances have focused on using heterogeneous catalysts (e.g., Palladium on Carbon) to achieve high diastereoselectivity, often favoring an all-cis configuration of substituents.[2]

  • Asymmetric Synthesis: To access specific enantiomers, asymmetric methods are crucial. These include:

    • Asymmetric Hydrogenation: Using chiral catalysts to reduce a fluorinated pyridine or enamine precursor with high enantioselectivity.[10]

    • Biocatalysis: Employing enzymes, such as transaminases in a dynamic kinetic resolution, to convert a prochiral fluoroketone into a chiral fluoroamine with excellent stereocontrol.[10]

  • Cyclization and Ring-Expansion Strategies: Intramolecular cyclization of fluorinated alkenyl amines provides another route to these scaffolds.[16] Additionally, ring-expansion of smaller fluorinated N-heterocycles, like prolinols, has been developed.[9]

Caption: Key synthetic pathways to chiral fluorinated piperidine scaffolds.

Section 4: Case Studies in Drug Discovery

The theoretical advantages of chiral fluorinated piperidines are borne out in numerous successful drug discovery programs.

  • Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors for Oncology. Merck scientists encountered a potent KSP inhibitor that was a substrate for the P-glycoprotein (P-gp) efflux pump, limiting its efficacy.[10] They discovered that modulating the piperidine pKa to a range of 6.5-8.0 could overcome this issue. By introducing an axial fluorine atom at the 3-position, they drastically lowered the pKa from >9.5 to 7.2. This modification disrupted P-gp recognition and led to the identification of the clinical candidate MK-0731.[4][10]

  • Case Study 2: T-Type Ca2+ Channel Antagonists for Neurological Disorders. In the optimization of a series of 4-aminomethylpiperidine leads, researchers introduced a fluorine atom at the C-4 position.[15] This strategic move achieved two key goals: it improved the ancillary pharmacological profile by reducing the basicity of the ring nitrogen, and it enhanced the compound's metabolic stability, leading to a candidate with a good margin between its desired CNS effects and potential peripheral side effects.[15]

Conclusion and Future Outlook

Chiral fluorinated piperidines represent a powerful class of scaffolds for modern drug discovery. The strategic incorporation of fluorine provides unparalleled control over the molecule's three-dimensional structure and allows for the fine-tuning of critical physicochemical properties. By leveraging fluorine's ability to enforce specific conformations, enhance metabolic stability, and modulate pKa, researchers can overcome common drug development hurdles such as off-target toxicity, poor pharmacokinetics, and efflux pump liability. As synthetic methodologies continue to advance, providing even greater access to novel and complex chiral fluorinated piperidines, their role in the design of safer and more effective medicines is set to expand even further.

References

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  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146. [Link]

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  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2345-2355. [Link]

  • Linclau, B., et al. (2019). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 62(21), 9674-9691. [Link]

  • Fustero, S., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Semantic Scholar. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update Life Sciences. [Link]

  • Rakers, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11957-11964. [Link]

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  • Tlili, A., & Billard, T. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 245, 109765. [Link]

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Foundational

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

An In-depth Technical Guide to (2S,4S)-4-Fluoro-2-methylpiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals The piperidine ring is one of the most prevalent saturated N-heterocyclic sys...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2S,4S)-4-Fluoro-2-methylpiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is one of the most prevalent saturated N-heterocyclic systems found in pharmaceuticals, agrochemicals, and advanced materials.[1] Its versatile structure serves as a cornerstone in drug design, appearing in numerous classes of therapeutics.[2] In parallel, the strategic incorporation of fluorine into drug candidates has become an indispensable tool in medicinal chemistry.[3][4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[4][5][6]

When combined, the fluorinated piperidine scaffold offers a powerful platform for modulating biological activity. The introduction of fluorine can alter the basicity (pKa) of the piperidine nitrogen, a critical factor that influences drug-target interactions, membrane permeability, and off-target effects such as binding to the hERG potassium ion channel.[1][4] Furthermore, fluorine can block sites of metabolic oxidation, enhancing a drug's metabolic stability and in vivo half-life.[6]

The precise stereochemical arrangement of substituents, as in (2S,4S)-4-fluoro-2-methylpiperidine, adds another layer of complexity and control. The spatial orientation of the fluorine and methyl groups dictates the molecule's conformational preferences, which in turn governs how it presents itself to a biological target. This guide provides a comprehensive overview of the synthesis, conformational analysis, and biological significance of (2S,4S)-4-fluoro-2-methylpiperidine derivatives, offering field-proven insights for their application in drug development.

PART 1: Stereochemistry and Conformational Analysis: The Axial Fluorine Preference

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. For substituted piperidines, this is largely determined by the equilibrium between two low-energy chair conformations.[7] In the case of (2S,4S)-4-fluoro-2-methylpiperidine, the interplay between the C2-methyl and C4-fluoro substituents creates a fascinating conformational landscape.

While steric bulk would typically favor an equatorial position for substituents, fluorinated piperidines often defy this expectation.[8] Numerous computational and experimental NMR studies have revealed a strong preference for the fluorine atom to occupy an axial position, particularly when the piperidine nitrogen is protonated (a common state under physiological pH).[8][9][10] This "axial-F preference" is not driven by sterics but by stabilizing electronic interactions. Key contributing factors include:

  • Charge-Dipole Interactions: In the protonated form, a favorable electrostatic interaction occurs between the positive charge on the nitrogen (N⁺-H) and the partial negative charge of the axially oriented C-F dipole.[1][9]

  • Hyperconjugation: Stabilizing electron delocalization can occur between the nitrogen lone pair (in the free base) or the N-H bonding orbital (in the protonated form) and the antibonding orbital (σ*) of an anti-periplanar axial C-F bond.[8][10]

  • Dipole Minimization: An axial fluorine orientation can lead to a lower overall molecular dipole moment compared to the equatorial conformer.[8][10]

This conformational locking has profound implications for drug design. By forcing the piperidine ring into a specific chair conformation, the relative positions of other pharmacophoric groups are fixed, potentially leading to higher binding affinity and selectivity for the target protein.[8]

Caption: Conformational equilibrium of the (2S,4S)-4-fluoro-2-methylpiperidine cation.

PART 2: Diastereoselective Synthetic Strategies

The synthesis of stereochemically defined piperidines is a central challenge in organic chemistry. Accessing the (2S,4S) diastereomer requires precise control over the formation of two stereocenters. Modern synthetic methods have enabled highly diastereoselective routes to 2,4-disubstituted piperidines, which serve as excellent precursors for fluorination.[11][12][13]

Key strategies often involve either the stereocontrolled construction of the piperidine ring or the diastereoselective functionalization of a pre-existing ring. Common approaches include:

  • Asymmetric Hydrogenation: Chiral catalysts can be used to hydrogenate substituted pyridine or tetrahydropyridine precursors, setting the desired stereochemistry with high enantioselectivity.[1][14]

  • Enzymatic Reactions: Biocatalysis, such as the use of transaminases, can install amino groups with high stereoselectivity onto a fluorinated ketone precursor in a dynamic kinetic resolution process.[1]

  • Substrate-Controlled Reactions: Starting from a chiral precursor, such as a derivative of a natural amino acid, allows for the diastereoselective construction of the heterocyclic ring.[15]

  • Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions can be used to form C-C bonds on the piperidine ring with a high degree of diastereoselectivity.[13]

The choice of synthetic route is governed by the availability of starting materials, scalability, and the desired points of diversification for structure-activity relationship (SAR) studies.

G start Chiral Precursor (e.g., (S)-2-Methyl-4-piperidone) step1 (2S,4R)-4-Hydroxy- 2-methylpiperidine start->step1  Diastereoselective  Reduction step2 (2S,4S)-4-Fluoro- 2-methylpiperidine step1->step2  Deoxyfluorination  (with inversion) final Target Derivatives step2->final  N-Functionalization

Caption: General synthetic workflow for (2S,4S)-4-fluoro-2-methylpiperidine derivatives.

Representative Experimental Protocol: Synthesis of N-Boc-(2S,4S)-4-fluoro-2-methylpiperidine

This protocol is a representative example based on established chemical transformations for achieving the desired stereochemistry, starting from the corresponding hydroxy-piperidine precursor.[15][16]

Step 1: Synthesis of N-Boc-(2S,4R)-4-hydroxy-2-methylpiperidine

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-(2S)-2-methyl-4-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The bulky tri-sec-butylborohydride reagent approaches the ketone from the less sterically hindered equatorial face, opposite the C2-methyl group, to yield the axial alcohol.

  • Quenching: After stirring at -78 °C for 3 hours (monitor by TLC), quench the reaction by the slow addition of 3 M aqueous NaOH (3.0 eq) followed by 30% hydrogen peroxide (3.0 eq).

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired (2S,4R)-4-hydroxy-2-methylpiperidine diastereomer.

Step 2: Deoxyfluorination to N-Boc-(2S,4S)-4-fluoro-2-methylpiperidine

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-(2S,4R)-4-hydroxy-2-methylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Fluorination: Add Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 1.5 eq) dropwise. This reagent facilitates an SN2 reaction, leading to inversion of stereochemistry at the C4 position.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-(2S,4S)-4-fluoro-2-methylpiperidine.

PART 3: Biological Activity and Applications

The (2S,4S)-4-fluoro-2-methylpiperidine scaffold and its close analogs have been explored in various therapeutic areas, demonstrating their utility as valuable components in bioactive molecules. The specific stereochemistry and the presence of the fluorine atom often lead to enhanced potency, selectivity, or improved pharmacokinetic profiles.[17]

Therapeutic Target/AreaRole of Fluorinated Piperidine MoietyRepresentative ActivityCitation(s)
Cholesteryl Ester Transfer Protein (CETP) Serves as a key structural element in potent inhibitors for managing cholesterol levels.-[18]
Gonadotropin-Releasing Hormone (GnRH) Antagonists A trifluoromethyl group at the 6-position of a piperidine ring reduced clearance and increased oral bioavailability in quinolone-based antagonists.-[19]
α-Glucosidase & Cholinesterase Inhibitors Densely substituted fluorine-containing piperidines show potent inhibitory activity, suggesting applications in diabetes and Alzheimer's disease.Several-fold more active than acarbose standard.[17]
5-HT1A Agonists 4-aminomethyl-4-fluoropiperidines are selective 5-HT1A agonists, with potential as antidepressants and analgesics.-[20]
Antifungal Agents Piperidine derivatives are established ergosterol biosynthesis inhibitors in agrochemistry, and related structures show activity against human pathogenic yeasts.MIC values of 0.25–1 µg/mL against Candida species for fenpropidin.[21]

Future Perspectives

The rational design of conformationally constrained scaffolds is a frontier in medicinal chemistry. The unique electronic properties of the C-F bond provide a subtle yet powerful tool for controlling the three-dimensional structure of the piperidine ring. Future research will likely focus on leveraging the axial-F preference to design next-generation therapeutics with unparalleled selectivity. The continued development of novel, scalable, and stereoselective synthetic methods will be crucial to unlocking the full potential of (2S,4S)-4-fluoro-2-methylpiperidine and related derivatives.[22][23] As our understanding of the interplay between conformation and biological function deepens, these fluorinated building blocks are poised to become even more integral to the discovery of new medicines.

References

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  • Mughal EU, et al. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. 2024;273:116523.
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Protocols & Analytical Methods

Method

Application Note: Precision Reductive Amination of (2S,4S)-4-Fluoro-2-methylpiperidine

This Application Note is designed for medicinal chemists and process development scientists targeting the incorporation of the (2S,4S)-4-Fluoro-2-methylpiperidine motif.[1][2] This chiral fragment is a high-value pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the incorporation of the (2S,4S)-4-Fluoro-2-methylpiperidine motif.[1][2] This chiral fragment is a high-value pharmacophore used to modulate basicity (pKa) and metabolic stability in kinase inhibitors and GPCR ligands.[1]

Strategic Overview & Mechanistic Insights

The (2S,4S)-4-Fluoro-2-methylpiperidine scaffold offers a unique structural advantage in drug design.[1][2] The C4-fluorine atom lowers the pKa of the piperidine nitrogen (typically by 1–2 log units compared to the non-fluorinated analog), reducing lysosomal trapping and improving oral bioavailability. Additionally, the C2-methyl group introduces conformational constraints that can enhance selectivity.[1][2]

The "Fluorine Effect" in Reductive Amination

Successful coupling of this amine requires navigating two competing electronic effects:

  • Reduced Nucleophilicity: The electron-withdrawing fluorine (inductive effect, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) reduces the electron density on the nitrogen, making the initial attack on the carbonyl slower than in simple piperidines.
    
  • Stereoelectronic Stabilization: In the protonated or iminium state, the fluorine atom at C4 often adopts an axial orientation .[1] This is due to a favorable charge-dipole interaction between the C-F bond and the protonated nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), known as the "fluorine gauche effect" or charge-dipole stabilization.
    

Critical Risk: The primary failure mode is HF elimination .[1] Under basic conditions or high temperatures, the formation of an enamine intermediate can facilitate the elimination of the fluoride ion, leading to a dehydropiperidine impurity. Acid-catalyzed conditions using mild hydride donors are therefore mandatory. [1][2]

Experimental Design: The Self-Validating Protocol

To ensure reproducibility and stereochemical integrity, this protocol utilizes Sodium Triacetoxyborohydride (STAB) .[2] Unlike Sodium Cyanoborohydride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


), STAB is non-toxic and avoids the generation of HCN. Crucially, STAB is less basic and allows for a controlled, stepwise reduction that minimizes side reactions.[2]
Core Reaction Logic (DOT Diagram)

ReductiveAminationWorkflow Start Start: (2S,4S)-4-Fluoro-2-methylpiperidine (Free base or HCl salt) Solvent Solvent Selection: DCE (Preferred) or DCM Avoid THF if possible (slower kinetics) Start->Solvent Aldehyde Carbonyl Partner (Aldehyde/Ketone) Aldehyde->Solvent Hemiaminal Formation of Hemiaminal (Equilibrium) Solvent->Hemiaminal Mix 15 min Iminium Iminium Ion Formation (Rate Limiting Step) Hemiaminal->Iminium - H2O Reduction Reduction via STAB (Sodium Triacetoxyborohydride) 1.5 - 2.0 eq Iminium->Reduction Hydride Transfer AcidCat Catalyst: Acetic Acid (1-2 eq) Essential for Iminium generation AcidCat->Hemiaminal Quench Quench: Sat. NaHCO3 (pH ~8, avoid strong base) Reduction->Quench Completion Check QC Check: 1. 19F-NMR (Signal integrity) 2. LCMS (Mass + Purity) Quench->Check

Figure 1: Logical workflow for the reductive amination process, highlighting the critical acid-catalyzed iminium formation step.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (adaptable to gram-scale) Reagents:

  • Amine: (2S,4S)-4-Fluoro-2-methylpiperidine (free base or HCl salt)[1][2]

  • Carbonyl: Aldehyde (1.0–1.2 eq) or Ketone (1.2–1.5 eq)[2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5–2.0 eq)[2]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM)[2]

  • Additive: Glacial Acetic Acid (AcOH)[2]

Step-by-Step Protocol
  • Preparation of Amine Solution:

    • If starting with HCl salt: Suspend 1.0 mmol of the amine salt in 5 mL DCE. Add 1.0 mmol (1 eq) of Triethylamine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) or Diisopropylethylamine (DIPEA) to liberate the free base. Stir for 10 minutes.
      
    • If starting with Free Base: Dissolve 1.0 mmol in 5 mL DCE.[1]

    • Note: DCE is preferred over DCM due to its slightly higher boiling point and better solubility for STAB, accelerating the reaction.[2]

  • Iminium Formation (The "Incubation" Step):

    • Add the Carbonyl partner (1.1 eq for aldehydes, 1.5 eq for ketones).[2]

    • Add Glacial Acetic Acid (1.0–2.0 eq) .

    • Critical: Stir this mixture at Room Temperature (RT) for 30–60 minutes before adding the reducing agent.

    • Why? The fluorinated amine is less nucleophilic.[1] Allowing time for the equilibrium to shift toward the iminium ion ensures that the hydride attacks the iminium, not the free carbonyl.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 eq) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.[1]

    • Monitoring: Check by LCMS.[1] Look for the disappearance of the amine mass and the appearance of the product mass (

      
      ).
      
  • Workup (Fluorine-Safe):

    • Quench the reaction by slowly adding Saturated Aqueous

      
        (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Caution: Do not use strong bases (NaOH/KOH) or heat during workup to prevent HF elimination.[1]

    • Extract with DCM (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       mL).[1]
      
    • Dry combined organics over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[3]
      
  • Purification:

    • The tertiary amine product is typically purified via silica gel chromatography.[1]

    • Eluent: 0–10% MeOH in DCM (with 1% ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       additive if streaking occurs).[1]
      

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance or low nucleophilicity of the fluorinated amine.[1][2]Add Ti(OiPr)4: Use Titanium(IV) isopropoxide (1.5 eq) during the "Incubation" step (Step 2).[2] Stir for 2-4h, then add STAB. This acts as a Lewis acid / water scavenger.[1]
Defluorination (M-20 peak) Elimination of HF due to high basicity or temperature.[1][2]Ensure reaction temperature does not exceed 40°C. Avoid strong bases during workup.[1] Verify STAB quality (should not be highly acidic from degradation).[1][2]
Dialkylation Highly reactive aldehyde (e.g., Formaldehyde, Acetaldehyde).[2]Use strictly 1.0 eq of aldehyde.[1] Add the aldehyde slowly to the amine/STAB mixture (Inverse Addition).
No Reaction Amine salt not neutralized.[1]Ensure 1.0 eq of DIPEA/TEA was added if starting with HCl salt. Verify pH is weakly acidic (pH 5-6) via AcOH.

Data Presentation: Expected Analytical Signature

19F-NMR Validation: The fluorine signal is the most sensitive probe for structural integrity.[1]

  • (2S,4S) Product: Typically appears as a multiplet (due to H-F coupling) in the range of -170 to -185 ppm (depending on N-substituents).[1][2]

  • Elimination Impurity: Disappearance of the F-signal or appearance of olefinic protons in 1H-NMR (5.5 - 6.5 ppm).[1][2]

Table 1: Solvent & Reagent Compatibility Matrix

SolventSTAB SolubilityReaction RateRecommendation
1,2-Dichloroethane (DCE) HighFastPrimary Choice
Dichloromethane (DCM) ModerateModerateGood Alternative
THF LowSlowAvoid if possible
Methanol Reacts with STABN/ADo Not Use with STAB (Use NaBH3CN instead)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2] Link[2]

  • Cox, C. D., et al. "Kinesin Spindle Protein (KSP) Inhibitors.[2] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[1][2][4] Journal of Medicinal Chemistry, vol. 51, no.[2] 14, 2008, pp. 4239-4252.[1][2] Link[2]

    • Key Reference for pKa modulation and fluorine positioning in piperidines.
  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, vol. 58, no.[2] 21, 2015, pp. 8315-8359.[1][2] Link[2]

  • Matassini, C., et al. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars."[2][5] European Journal of Organic Chemistry, 2020.[2] Link[2]

Sources

Application

Protecting group strategies for (2S,4S)-4-Fluoro-2-methylpiperidine

Title: Strategic Protection Protocols for (2S,4S)-4-Fluoro-2-methylpiperidine: Preventing Defluorination and Racemization Abstract This technical guide addresses the specific challenges associated with protecting (2S,4S)...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Protection Protocols for (2S,4S)-4-Fluoro-2-methylpiperidine: Preventing Defluorination and Racemization

Abstract

This technical guide addresses the specific challenges associated with protecting (2S,4S)-4-Fluoro-2-methylpiperidine. Unlike simple amines, this scaffold presents a high risk of HF elimination (dehydrofluorination) and C–F hydrogenolysis due to the stereoelectronic effects of the fluorine atom at C4 and the steric influence of the methyl group at C2. This document provides validated protocols for Boc and Cbz protection, emphasizing "soft" deprotection conditions to maintain the integrity of the fluorinated chiral center.

Part 1: Structural Analysis & Strategic Considerations

The (2S,4S)-4-Fluoro-2-methylpiperidine scaffold possesses two critical features that dictate protecting group (PG) strategy:

  • The HF Elimination Risk (The "Gauche" Trap): The fluorine atom at C4 is prone to

    
    -elimination to form the enamine (dihydropyridine), driven by the acidity of the protons at C3 and C5.
    
    • Mechanism:[1][2][3][4][5][6] When the nitrogen is protected with an electron-withdrawing group (Boc, Cbz, Fmoc), the acidity of the

      
      -protons (C2 and C6) and 
      
      
      
      -protons (C3 and C5) increases.
    • Conformational Risk: In the (2S,4S) configuration, if the ring adopts a conformation where the C4-F bond is anti-periplanar to a C3-H or C5-H axial proton, base-mediated E2 elimination becomes rapid.

  • Stereochemical Integrity: The (2S) methyl group creates steric bulk adjacent to the nitrogen. Standard protection conditions (e.g.,

    
     in DCM) may be sluggish, prompting researchers to use stronger bases or heat—both of which must be avoided to prevent elimination.
    

Part 2: Decision Matrix & Workflows

The choice of protecting group must be orthogonal to downstream chemistry.

PG_Strategy Start Start: (2S,4S)-4-Fluoro-2-methylpiperidine Cond1 Downstream Chemistry Requires Base? Start->Cond1 Cond2 Downstream Chemistry Requires Acid? Cond1->Cond2 No Boc Strategy A: Boc Protection (Acid Labile) Cond1->Boc Yes (e.g., Alkylation) Cbz Strategy B: Cbz Protection (Hydrogenolysis Labile) Cond2->Cbz Yes (e.g., Boc removal elsewhere) Fmoc Strategy C: Fmoc Protection (Base Labile - HIGH RISK) Cond2->Fmoc No (Orthogonal to both) Warning CRITICAL: Fmoc removal (Piperidine) can trigger HF elimination. Fmoc->Warning

Figure 1: Strategic Decision Tree for Protecting Group Selection. Note the high risk associated with Fmoc due to the basicity required for its removal.

Part 3: Validated Protocols

Protocol A: N-Boc Protection (Recommended for General Use)

Rationale: Boc is stable to basic nucleophiles (lithium reagents, Grignards) often used to functionalize the scaffold. The key here is using a mild base during protection to avoid E2 elimination.

Materials:

  • (2S,4S)-4-Fluoro-2-methylpiperidine (HCl salt or free base)

  • Di-tert-butyl dicarbonate (

    
    )[7]
    
  • Triethylamine (

    
    ) or 
    
    
    
    (aq)
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of the amine in DCM (0.2 M).

  • Base Addition:

    • If using HCl salt: Add 2.5 equiv of

      
       (as a saturated aqueous solution) to create a biphasic system. Avoid strong organic bases like DBU.
      
    • If using free base: Add 1.1 equiv of

      
      .
      
  • Reagent Addition: Cool to 0°C. Add 1.1 equiv of

    
     dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Control Point: Monitor by TLC (Stain: Ninhydrin). Do not heat to reflux.

  • Workup: Wash with 0.5 M citric acid (cold) to remove excess amine/base. Do not use strong HCl washes. Dry over

    
     and concentrate.
    

Deprotection (The Critical Step):

  • Standard TFA: 20% TFA in DCM at 0°C is standard, but HCl in Dioxane (4M) is preferred for this scaffold.

  • Why? TFA deprotection often requires evaporation, which concentrates the acid and heats the sample, promoting elimination. HCl/Dioxane allows precipitation of the amine salt directly, avoiding concentration of the free acid.

Protocol B: N-Cbz Protection (Orthogonal to Acid)

Rationale: Used when the molecule contains acid-sensitive groups (e.g., acetals, t-butyl esters) elsewhere.

Materials:

  • Benzyl chloroformate (Cbz-Cl)

  • 
     or 
    
    
    
    [7]
  • Water/Acetone (1:1 mixture) or THF/Water

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of amine in THF/Water (1:1).

  • Base: Add 2.0 equiv of

    
    . Cool to 0°C.
    
  • Addition: Add 1.05 equiv of Cbz-Cl dropwise. (Note: Cbz-Cl is highly reactive; excess is not needed).

  • Reaction: Stir at 0°C for 1 hour, then ambient temperature for 2 hours.

  • Workup: Extract with EtOAc. Wash with brine.[7]

Deprotection (Hydrogenolysis Risk Management):

  • Risk: C–F bonds can be cleaved by Hydrogenolysis (

    
    , Pd/C) under forcing conditions or with active catalysts.
    
  • Safe Protocol: Use 5% Pd/C (not 10%) in MeOH at atmospheric pressure (balloon).

  • Additive: Add a trace of acetic acid or use Pd(OH)2 (Pearlman's catalyst) if the reaction is sluggish, but monitor 19F NMR closely for the disappearance of the F-signal (approx -180 ppm).

Part 4: Comparative Stability & Risk Profile

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Installation pH Basic (Mild)Basic (Mild)Basic (Mild)
Deprotection Reagent Acid (TFA or HCl)

/Pd or HBr/AcOH
Piperidine or DBU
Elimination Risk Low (if temp controlled)Very Low High (Base triggers E2)
Defluorination Risk NoneMedium (Catalytic reduction)None
Rec.[8] Use Case General synthesisAcid-sensitive substratesAvoid unless necessary

Part 5: Troubleshooting & Quality Control

Visualizing the Failure Mode (Elimination)

The primary failure mode is the formation of the enamine.

Elimination_Pathway Substrate (2S,4S)-N-Boc-4-F-2-Me-Piperidine Transition Transition State (Anti-periplanar H-F) Substrate->Transition Strong Base or Heat Product Elimination Product (Dihydropyridine) Transition->Product -HF

Figure 2: Pathway of HF elimination. This is irreversible and destroys the chiral center at C4.

QC Checklist
  • 19F NMR: The ultimate truth.

    • Target: Multiplet around -170 to -190 ppm (depending on solvent).

    • Failure: Disappearance of signal (defluorination) or shift to > -120 ppm (vinyl fluoride, rare) or appearance of fluoride ion (-120 ppm).

  • 1H NMR: Look for the loss of the H4 proton (multiplet) and appearance of alkene protons (5.0–6.0 ppm) if elimination occurred.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Champagne, P. A., et al. "Stereoelectronics of the Fluorine Atom in Organic Synthesis." Chemical Reviews, 2015, 115, 9073. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Ed., Wiley-Interscience. (Standard reference for general Boc/Cbz conditions). Link

Sources

Method

Preparation of (2S,4S)-4-Fluoro-2-methylpiperidine salts for storage

Application Note: Strategic Salt Formation & Storage of (2S,4S)-4-Fluoro-2-methylpiperidine Executive Summary & Scientific Rationale The piperidine ring is a privileged scaffold in medicinal chemistry, often serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Salt Formation & Storage of (2S,4S)-4-Fluoro-2-methylpiperidine

Executive Summary & Scientific Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, often serving as a pharmacophore in GPCR ligands and kinase inhibitors. The introduction of fluorine at the 4-position, combined with a 2-methyl substituent, creates a specific conformational lock. The (2S,4S)-4-fluoro-2-methylpiperidine isomer is particularly valuable because the fluorine atom and the methyl group influence the ring's puckering preference, often favoring a specific chair conformation due to hyperconjugation and dipole minimization effects (the gauche effect).

However, chiral fluorinated secondary amines present distinct storage challenges:

  • Atmospheric Instability: Like most secondary amines, the free base is prone to reacting with atmospheric CO₂ to form carbamates (ammonium carbamate salts), leading to purity degradation over time.[1]

  • Volatility & Oxidation: Low molecular weight piperidines are often volatile oils that are difficult to handle and susceptible to N-oxidation.

  • Fluorine Lability: While the C-F bond is generally stable, the proximity of the basic nitrogen can, under specific stressed conditions, promote elimination or racemization, although this is more prevalent in 3-fluoro isomers.[1]

The Solution: Conversion to a crystalline salt form—specifically the Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate) —is the gold standard for arresting these degradation pathways. This guide details the protocol for converting the (2S,4S)-4-fluoro-2-methylpiperidine free base into a stable, storable crystalline salt.

Pre-Formulation Assessment

Before initiating salt formation, understand the physicochemical environment.[1] The fluorine atom at C4 lowers the pKa of the piperidine nitrogen (typically from ~11 to ~9-10) due to the inductive electron-withdrawing effect. This means the amine is slightly less basic than non-fluorinated analogues, requiring strong acids for robust salt formation.[1]

Salt Selection Decision Matrix

The following logic flow dictates the choice of counterion based on the physical state of the crude amine.

SaltSelection Start Crude (2S,4S)-Free Base CheckState Physical State Check Start->CheckState Oily Viscous Oil / Low MP Solid CheckState->Oily Most Likely Solid Crystalline Solid CheckState->Solid Rare HCl_Route Route A: Hydrochloride Salt (Standard for Pharma) Oily->HCl_Route Solid->HCl_Route Hydroscopic Is HCl Salt Hygroscopic? Tosylate_Route Route B: Tosylate Salt (For Crystallinity) Hydroscopic->Tosylate_Route Yes (Oiling out) Storage Long-Term Storage (-20°C, Desiccated) Hydroscopic->Storage No (Ideal) HCl_Route->Hydroscopic Tosylate_Route->Storage Tartrate_Route Route C: L-Tartrate (For Enantiomeric Enrichment) Tartrate_Route->Storage

Figure 1: Decision matrix for selecting the optimal salt form for storage. HCl is the primary choice; Tosylate is the backup for non-crystalline oils.

Detailed Protocol: Preparation of the Hydrochloride Salt

The hydrochloride salt is preferred due to its high pharmaceutically acceptable status and generally high melting point.

Materials Required:

  • (2S,4S)-4-Fluoro-2-methylpiperidine (Free Base)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Note: Avoid alcohols initially to maximize precipitation yield.
    
  • Acid Source: 2.0 M or 4.0 M HCl in Diethyl Ether or Dioxane (Anhydrous). Avoid aqueous HCl to prevent hygroscopicity issues.

  • Equipment: 3-neck round bottom flask, nitrogen inlet, addition funnel, vacuum filtration setup.[1]

Step-by-Step Methodology

1. Dissolution (Inert Atmosphere)

  • Equip a clean, oven-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve the crude free base amine (e.g., 1.0 g, ~8.5 mmol) in anhydrous

    
     (10 mL).[1]
    
  • Scientific Insight: The volume of solvent should be roughly 10 volumes (10 mL/g). Too much solvent will retain the salt; too little will trap impurities.

2. Controlled Acidification

  • Cool the solution to 0°C using an ice bath. While piperidines are stable, the neutralization reaction is exothermic.[1] Heat can promote minor degradation or side reactions.

  • Add the HCl solution (e.g., 2.0 M in ether) dropwise via syringe or addition funnel.[1]

  • Stoichiometry: Target 1.05 to 1.1 equivalents of HCl.

    • Calculation: For 8.5 mmol amine, use ~9.0 mmol HCl (4.5 mL of 2.0 M solution).[1]

  • Observation: A white precipitate should form immediately upon addition.

3. Aging and Crystallization

  • Once addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 30–60 minutes.

  • Why? This "aging" process (Ostwald ripening) allows small, amorphous particles to dissolve and redeposit onto larger, more stable crystals, improving purity and filterability.[1]

4. Isolation

  • Filter the solid under a stream of nitrogen (to minimize moisture absorption) using a sintered glass funnel.

  • Wash the filter cake with cold, anhydrous ether (

    
     mL) to remove unreacted free base and lipophilic impurities.[1]
    

5. Drying

  • Transfer the solid to a vacuum desiccator containing

    
     or KOH pellets.
    
  • Dry under high vacuum (< 5 mbar) for 12–24 hours.

  • Critical Check: If the solid turns into an oil upon exposure to air, it is highly hygroscopic.[1] In this case, handle exclusively in a glovebox or switch to the Tosylate salt (see Section 4).[1]

Alternative Protocol: Preparation of the Tosylate Salt

If the HCl salt is deliquescent (absorbs water to form a liquid), the p-Toluenesulfonate (Tosylate) salt is an excellent alternative due to the lipophilic nature of the toluene ring, which aids in lattice packing and reduces hygroscopicity.

Protocol:

  • Dissolve the free base (1 equiv) in a minimal amount of Acetone or Ethyl Acetate.

  • Dissolve p-Toluenesulfonic acid monohydrate (1 equiv) in the same solvent.

  • Add the acid solution to the amine solution at Room Temperature.

  • If no precipitate forms, add "anti-solvent" (Hexanes or Heptane) dropwise until the solution turns cloudy.[1]

  • Cool to 4°C overnight to induce crystallization.

  • Filter and dry as described above.

Quality Control & Storage Specifications

Once the salt is prepared, it must be validated before long-term storage.

A. Analytical Validation

Test Method Acceptance Criteria
Identity ¹H NMR (D₂O or DMSO-d₆) Downfield shift of α-protons (adjacent to N) by ~0.5-1.0 ppm compared to free base. Integration must match stoichiometry (e.g., 1:1 salt).[1]
Fluorine Integrity ¹⁹F NMR Single distinct peak. Absence of fluoride ion (indicates decomposition) or multiple peaks (indicates racemization/diastereomers).[1]
Crystallinity XRPD (X-Ray Powder Diffraction) Sharp, distinct peaks indicating a crystalline lattice.[1] A "halo" indicates amorphous material (less stable).

| Solvent Content | ¹H NMR or TGA | < 1.0% residual solvent by weight (unless a solvate is intended). |

B. Storage Conditions

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Environment: Store at -20°C or 2–8°C .

  • Atmosphere: Argon or Nitrogen headspace is recommended.

  • Shelf Life: Properly prepared HCl salts of fluoropiperidines are typically stable for >2 years under these conditions [1].

Experimental Workflow Diagram

The following diagram illustrates the critical path for the synthesis and isolation of the HCl salt.

ProtocolWorkflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Validation Flask Flask: Amine + Et2O (Inert N2) IceBath Ice Bath (0°C Control) Flask->IceBath Aging Aging: Stir 1 hr @ RT (Crystal Growth) Flask->Aging Suspension Acid Acid Addition: 2M HCl/Ether (Dropwise) Acid->Flask Exothermic Filter Filtration: N2 Blanket Cold Ether Wash Aging->Filter Precipitate Dry Drying: Vac Desiccator (P2O5) Filter->Dry Wet Cake QC QC: NMR/XRPD Dry->QC

Figure 2: Operational workflow for the synthesis of (2S,4S)-4-Fluoro-2-methylpiperidine HCl.

References

  • Sigma-Aldrich. 4-Fluoro-4-methylpiperidine hydrochloride Product Information. (General storage guidelines for fluorinated piperidine salts). Link

  • National Institutes of Health (NIH). An efficient sequence for the preparation of small secondary amine hydrochloride salts. PubMed Central. Link

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discussion on conformational stability of fluoropiperidine salts). Link

  • BenchChem. Technical Guide: Amine Hydrochloride Salt Preparation.Link[1]

  • ResearchGate. Conformational preferences of fluorinated piperidine derivatives. (Structural insights into axial/equatorial fluorine preferences). Link

Sources

Technical Notes & Optimization

Troubleshooting

Separation of (2S,4S)-4-Fluoro-2-methylpiperidine diastereomers

Technical Support Center: Isolation of (2S,4S)-4-Fluoro-2-methylpiperidine Case ID: #ISO-FMP-2S4S Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary The isolation of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation of (2S,4S)-4-Fluoro-2-methylpiperidine

Case ID: #ISO-FMP-2S4S Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

The isolation of (2S,4S)-4-fluoro-2-methylpiperidine presents a dual stereochemical challenge: controlling the relative stereochemistry (diastereomers: cis vs. trans) and the absolute stereochemistry (enantiomers: 2S,4S vs. 2R,4R).[1][2]

Due to the basicity of the secondary amine and the high polarity of the C-F bond, direct chromatographic separation of the free amine often results in severe peak tailing and poor resolution. This guide prescribes a Derivatization-First Strategy , utilizing N-Boc protection to facilitate robust diastereomeric separation on achiral silica, followed by chiral polishing if necessary.

Module 1: Diagnostic & Triage

Use this section to identify why your current separation attempts may be failing.

SymptomProbable CauseCorrective Action
Severe Peak Tailing Interaction between the free secondary amine and residual silanols on the column stationary phase.Immediate: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. Recommended: N-Protect with Boc anhydride (See Protocol A).
Split/Broad Peaks Slow interconversion of ring conformers (chair-chair flip) or nitrogen inversion, exacerbated by the fluorine atom.Run the column at elevated temperature (40–50°C) to coalesce conformers, or lock the conformation via N-protection.
Poor Resolution (α < 1.1) Attempting to separate diastereomers on a C18 column where hydrophobic differences are negligible.Switch to Normal Phase (Silica) or SFC . Diastereomers of fluorinated piperidines separate best based on polar interactions, not hydrophobicity.
Co-elution of Isomers You are likely trying to separate enantiomers [(2S,4S) vs (2R,4R)] on an achiral column.Diastereomers (cis vs trans) separate on Silica. Enantiomers REQUIRE a Chiral Stationary Phase (CSP).

Module 2: Strategic Workflow

The most reliable industrial route for isolating high-purity (2S,4S) material involves a three-stage purification logic.

Decision Tree: Isolation Strategy

SeparationStrategy Start Start: Crude Mixture (2S,4S), (2R,4R), (2S,4R), (2R,4S) CheckProtect Is the Amine Protected? Start->CheckProtect Protect Protocol A: N-Boc Protection (Removes H-bond donor, improves shape) CheckProtect->Protect No (Free Amine) Step1 Step 1: Achiral Flash Chromatography (Silica Gel, Hexane/EtOAc) CheckProtect->Step1 Yes (Boc/Cbz) Protect->Step1 Decision1 Are Diastereomers Separated? (Cis vs Trans) Step1->Decision1 Decision1->Step1 No (Optimize Gradient) Step2 Step 2: Chiral SFC/HPLC (Amylose/Cellulose Columns) Decision1->Step2 Yes (Racemic Cis collected) Deprotect Protocol B: Deprotection (HCl/Dioxane or TFA) Step2->Deprotect Final Pure (2S,4S)-4-Fluoro-2-methylpiperidine Deprotect->Final

Figure 1: Strategic decision tree for the isolation of fluorinated piperidine isomers. Note the critical N-protection step to enable efficient silica chromatography.

Module 3: Detailed Protocols

Protocol A: Separation of Diastereomers (Cis vs. Trans)

Objective: Remove the (2S,4R) and (2R,4S) diastereomers from the mixture.

The (2S,4S) isomer corresponds to the cis-2,4-disubstituted system (assuming standard priority, check specific IUPAC assignment). In 4-fluoro-2-methylpiperidine, the cis and trans isomers have significantly different dipole moments due to the orientation of the C-F bond relative to the nitrogen lone pair.

Methodology: Achiral Flash Chromatography (Boc-Protected)

  • Derivatization: Treat crude amine with

    
     (1.1 equiv) and 
    
    
    
    in DCM. Wash with citric acid to remove unreacted amine.
  • Stationary Phase: High-performance Silica Gel (25–40 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 0%

    
     20% EtOAc).
    
    • Note: The cis-isomer (2S,4S / 2R,4R) typically elutes later than the trans-isomer on silica due to higher polarity (axial fluorine in one conformer exposes the dipole).

  • Detection: UV is weak for Boc-amines. Use Ninhydrin stain (after Boc removal on TLC plate) or CAM stain . Ideally, use ELSD (Evaporative Light Scattering Detector) or Mass Spec detection (

    
    ).
    
Protocol B: Separation of Enantiomers (2S,4S vs. 2R,4R)

Objective: Isolate the specific (2S,4S) enantiomer from the racemic cis-mixture.

Once diastereomers are removed, you are left with the racemic pair. Supercritical Fluid Chromatography (SFC) is superior here due to higher diffusivity and speed.

Recommended Screening Conditions (SFC):

ParameterCondition Set 1 (Primary)Condition Set 2 (Alternative)
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)
Co-Solvent 5–15% Isopropanol (no additive needed for Boc-protected)5–15% Methanol
Pressure 120 bar120 bar
Temp 35°C35°C
Flow Rate 3.0 mL/min (Analytical)3.0 mL/min (Analytical)
Selectivity (α) Typically > 1.2 for Boc-piperidinesTypically > 1.1

Note: If separating the Free Amine (not recommended but possible), you MUST add 0.2% Isopropylamine (IPA-amine) or Diethylamine to the co-solvent to suppress tailing.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I separate the diastereomers using crystallization instead of chromatography? A: Yes, via Diastereomeric Salt Resolution . The (2S,4S) amine is chiral and basic.

  • Agent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: Ethanol/Water mixtures.

  • Mechanism: One diastereomeric salt (e.g., (2S,4S)-amine

    
     L-Tartrate) will often be less soluble than the (2R,4R) counterpart. This is a classic method but requires gram-scale quantities to be efficient. For milligram scales, stick to Chiral HPLC/SFC.
    

Q2: How do I determine which peak is (2S,4S)? A: Without an authentic standard, you cannot rely on retention time alone.

  • X-Ray Crystallography: Grow a crystal of the salt (e.g., HCl or Tartrate). This is the absolute confirmation.

  • Optical Rotation: Compare

    
     with literature values. (2S,4S)-4-fluoro-2-methylpiperidine derivatives typically show distinct rotation values compared to the (2R,4R) enantiomer.
    
  • NMR: Use a Chiral Shift Reagent (e.g., Mosher's Acid Chloride). Derivatize the amine and look for splitting in the

    
    -NMR or 
    
    
    
    -NMR methyl doublet.

Q3: Why does the fluorine atom make this separation harder than 2-methylpiperidine? A: The fluorine atom introduces conformational complexity . The gauche effect and the high electronegativity of fluorine influence the ring pucker. In the (2S,4S) isomer, the fluorine prefers an axial orientation in certain solvents to minimize dipole repulsion with the nitrogen lone pair (if N-H is equatorial). This rapid equilibrium between conformers can broaden peaks if the chromatography temperature is too low.

References

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Retrieved from

  • Pfizer Inc. (2016). Patent WO2016055900: Preparation of Janus Kinase Inhibitors.
  • Liu, G.-Q., et al. (2016).[3] "Preparation of trans-2-Substituted-4-halopiperidines... via AlCl3-Catalyzed Prins Reaction." Journal of Organic Chemistry, 81, 5144-5161.[3] Link

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis. Link

  • Thieme Connect. (2024).[4] Synthesis of Fluorine-containing Cyclic Amines. Link

Sources

Optimization

Technical Support Center: (2S,4S)-4-Fluoro-2-methylpiperidine Coupling Optimization

Case ID: T-FMP-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The (2S,4S)-4-Fluoro-2-methylpiperidine scaffold is a "privileged structure" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-FMP-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The (2S,4S)-4-Fluoro-2-methylpiperidine scaffold is a "privileged structure" in medicinal chemistry, notably serving as a core motif in NK1 receptor antagonists (e.g., Vestipitant). However, its coupling presents a dual stereochemical risk:

  • Partner Racemization: The steric bulk of the C2-methyl group renders the amine a poor nucleophile, slowing amide bond formation and increasing the window for azlactone-mediated racemization of the carboxylic acid partner.

  • Scaffold Epimerization (C2): In metal-catalyzed cross-couplings (Buchwald-Hartwig), the C2 stereocenter is prone to erosion via

    
    -hydride elimination.
    

This guide provides validated protocols to preserve stereochemical integrity during both amide and cross-coupling workflows.

Module 1: Amide Coupling (preventing Acid Partner Racemization)

The Issue: You are observing loss of ee% in your final product.

  • Diagnosis: The (2S,4S)-amine is sterically hindered. Standard coupling reagents (HATU/HBTU) activate the carboxylic acid rapidly. If the amine attacks slowly, the activated acid cyclizes to form an oxazolone (azlactone) . This intermediate is prone to base-catalyzed enolization, destroying the chirality of the acid partner.

Mechanism of Failure

Figure 1: The kinetic competition between direct amidation (green) and azlactone-mediated racemization (red).

Optimized Protocol: The "Oxyma/COMU" System

To overcome the steric barrier, switch from HATU to COMU, which acts as a better leaving group and suppresses azlactone formation. Replace strong bases (TEA/DIPEA) with weaker bases (Collidine) to minimize proton abstraction.

Reagents:

  • Coupling Agent: COMU (1.1 eq)

  • Additive: Oxyma Pure (1.1 eq)

  • Base: 2,4,6-Trimethylpyridine (Collidine) (2.0 eq) or DIPEA (1.0 eq strictly)

  • Solvent: DMF or NMP (0.1 M)

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF at 0°C.

  • Add Collidine (2.0 eq). Stir for 2 minutes.

  • Add COMU (1.1 eq). Stir for 5 minutes to form the active ester.

  • Add (2S,4S)-4-Fluoro-2-methylpiperidine (1.1 eq).

  • Allow to warm to Room Temperature (RT). Do not heat.

  • Monitor via LCMS. If incomplete after 4 hours, add a second portion of COMU (0.5 eq).

Why this works:

  • COMU/Oxyma: Shows superior suppression of racemization compared to HATU/HOAt for hindered couplings [1].[1]

  • Collidine: A weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), sufficient to deprotonate the acid but insufficient to deprotonate the azlactone intermediate.

Module 2: Buchwald-Hartwig Coupling (Preventing C2 Epimerization)

The Issue: You are coupling the piperidine nitrogen to an aryl halide and observing epimerization at the C2 position (formation of the 2R isomer).

  • Diagnosis: Palladium inserts into the N-H bond. If the reductive elimination is slow, the complex undergoes

    
    -hydride elimination  at the C2 position, forming an iminium intermediate. Re-insertion of the hydride occurs non-stereoselectively.
    
Decision Tree for Ligand Selection

Figure 2: Strategic workflow for minimizing C2 epimerization in cross-coupling.

Optimized Protocol: Rapid Reductive Elimination

Use bulky, electron-rich biaryl phosphine ligands that accelerate reductive elimination, outcompeting the


-hydride elimination pathway [2].

Reagents:

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: Cs₂CO₃ (Weak base preferred over NaOtBu)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step:

  • Charge reaction vessel with Aryl Halide (1.0 eq), Piperidine (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Add BrettPhos Pd G4 (0.02 eq).

  • Evacuate and backfill with Argon (3x). Oxygen promotes catalyst decomposition and side reactions.

  • Add sparged solvent.

  • Heat to 60-80°C. Avoid temperatures >100°C to prevent thermal epimerization or defluorination.

Module 3: Fluorine Integrity (The "Hidden" Degradation)

The Issue: LCMS shows a mass of [M-20] or impurities with similar retention times.

  • Diagnosis: Elimination of HF. The 4-fluoro group is a leaving group.[2] Strong bases can trigger E2 elimination, forming a tetrahydropyridine.

Data: Base Compatibility Table

BaseRisk LevelRecommendation
NaH / KH Critical AVOID. Causes rapid dehydrofluorination.
DBU High Avoid if possible. Promotes E2 elimination.
NaOtBu Medium Use only if necessary; keep temp < 60°C.
Cs₂CO₃ / K₃PO₄ Low Preferred for cross-coupling.
DIPEA / TEA Low Standard for amide coupling. Safe at RT.
Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt for this coupling? A: It is not recommended. Carbodiimide couplings (EDC/DIC) are slower with hindered amines. The extended reaction time significantly increases the risk of racemizing your acid partner. If you lack COMU, use T3P (Propylphosphonic anhydride) with Pyridine/EtOAc, which is known for ultra-low epimerization [3].

Q: I see a small amount of "trans" isomer (2S, 4R) in my starting material. Will this react? A: Yes, and often faster than the cis isomer because the axial methyl in the trans isomer might be less sterically shielding in certain conformations. You must purify your starting material (recrystallization of the HCl salt) before coupling.

Q: How do I monitor the reaction for racemization? A: Standard C18 HPLC often fails to separate enantiomers.

  • Method A: Use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H or IC).

  • Method B (Quick): Take an aliquot, work it up, and run 19F-NMR . Diastereomers (epimers) will show distinct fluorine shifts due to the different magnetic environments created by the relative orientation of the methyl group.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Lundgren, R. J., et al. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Alkylamines. Angewandte Chemie International Edition, 49(24), 4071-4044.

  • Dunetz, J. R., et al. (2011). T3P (Propylphosphonic Anhydride) for the Synthesis of Amides and Esters. Organic Letters, 13(19), 5048–5051.

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of Vestipitant. Journal of Medicinal Chemistry, 52(10), 3238-3247.[3]

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 4-Fluoro-2-methylpiperidine

Welcome to the technical support center for the resolution of racemic 4-fluoro-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic 4-fluoro-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during the separation of this important chiral building block.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theory and practice of resolving racemic 4-fluoro-2-methylpiperidine.

Q1: What are the primary methods for resolving racemic 4-fluoro-2-methylpiperidine?

A1: The three most common and effective methods for resolving racemic 4-fluoro-2-methylpiperidine are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]

  • Enzymatic Kinetic Resolution (EKR): EKR utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction (e.g., acylation) on one enantiomer of the racemic mixture.[4][5][6][7][8] This leaves the unreacted enantiomer in high enantiomeric excess.

  • Chiral Chromatography: This technique involves the direct separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[2][9]

Q2: How do I select the appropriate chiral resolving agent for diastereomeric salt crystallization?

A2: The selection of a suitable chiral resolving agent is crucial for a successful diastereomeric salt resolution. Commonly used and effective resolving agents for amines include chiral acids such as:

  • Derivatives of tartaric acid (e.g., L-(+)-tartaric acid, di-p-toluoyl-L-tartaric acid)[10][11]

  • Mandelic acid and its derivatives[10]

  • Camphorsulfonic acid[5]

The optimal resolving agent for 4-fluoro-2-methylpiperidine should be determined empirically by screening a variety of candidates. The goal is to find an agent that forms a stable, crystalline salt with one enantiomer while the other diastereomeric salt remains in solution.

Q3: What are the key parameters to optimize in an enzymatic kinetic resolution?

A3: For the enzymatic kinetic resolution of 4-fluoro-2-methylpiperidine, several parameters should be optimized to achieve high enantioselectivity and yield:

  • Enzyme Selection: Lipases are commonly used for the resolution of amines. Candida antarctica lipase B (CALB) is a versatile and widely used enzyme for this purpose.[6]

  • Acylating Agent: The choice of acylating agent can significantly impact the reaction rate and enantioselectivity.

  • Solvent: The solvent can influence enzyme activity and stability.

  • Temperature: Reaction temperature affects both the rate of reaction and the enzyme's stability and selectivity.

  • Water Content: For enzymatic reactions in organic media, a small amount of water is often necessary for enzyme activity.

Q4: What type of chiral stationary phase (CSP) is recommended for the chromatographic separation of 4-fluoro-2-methylpiperidine?

A4: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the chiral separation of a wide range of compounds, including amines.[9] For fluorinated compounds, CSPs with fluorinated phenyl groups may offer enhanced selectivity due to potential fluorophilic interactions.[12][13] It is recommended to screen a variety of polysaccharide-based columns under different mobile phase conditions (normal-phase, reversed-phase, and polar organic) to identify the optimal separation conditions.

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the resolution of racemic 4-fluoro-2-methylpiperidine.

Diastereomeric Salt Crystallization
Problem Potential Cause Troubleshooting Steps
No crystal formation - Inappropriate solvent- Supersaturation not reached- Formation of an oil or amorphous solid- Screen a wider range of solvents with varying polarities.- Concentrate the solution to induce crystallization.- Try cooling the solution slowly or adding an anti-solvent.- Scratch the inside of the flask to provide nucleation sites.
Low diastereomeric excess (de) - Co-crystallization of both diastereomeric salts- Formation of a solid solution[14]- Perform multiple recrystallizations of the isolated salt.[5]- Optimize the crystallization temperature and cooling rate.- Change the solvent system to improve the solubility difference between the diastereomers.[3]
Poor yield of the desired enantiomer - The desired diastereomeric salt is the more soluble one.- Incomplete precipitation.- Try a different chiral resolving agent where the desired enantiomer forms the less soluble salt.- Concentrate the mother liquor to recover the more soluble salt and liberate the other enantiomer.
Enzymatic Kinetic Resolution
Problem Potential Cause Troubleshooting Steps
Low or no enzyme activity - Inactivated enzyme- Incorrect reaction conditions- Ensure proper storage and handling of the enzyme.- Optimize pH (if in an aqueous-organic biphasic system), temperature, and water content.- Screen different solvents.
Low enantioselectivity (low ee) - Suboptimal enzyme or reaction conditions- Screen a library of different lipases.- Optimize the acylating agent.- Lower the reaction temperature to potentially increase enantioselectivity.[15]
Difficult separation of product and unreacted starting material - Similar physical properties- If the product is an amide, consider hydrolysis to regenerate the amine, which can then be separated from the unreacted enantiomer by extraction.- Utilize column chromatography for separation.
Chiral Chromatography (HPLC/SFC)
Problem Potential Cause Troubleshooting Steps
No separation of enantiomers - Inappropriate chiral stationary phase (CSP)- Suboptimal mobile phase- Screen a diverse set of CSPs (e.g., polysaccharide-based, Pirkle-type).- Systematically vary the mobile phase composition (e.g., alcohol modifier in normal phase, organic modifier and pH in reversed phase).[16]
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase- Column overload- Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase for basic analytes.- Reduce the injection volume or sample concentration.
Irreproducible retention times - Incomplete column equilibration- Temperature fluctuations- Mobile phase composition changes- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[16]- Use a column thermostat to maintain a constant temperature.[16]- Prepare fresh mobile phase daily and ensure accurate composition.

III. Experimental Workflows & Diagrams

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation of Enantiomer cluster_3 Analysis A Dissolve racemic 4-fluoro-2-methylpiperidine in a suitable solvent B Add an equimolar amount of a chiral resolving agent A->B C Induce crystallization (cooling, anti-solvent) B->C D Filter to isolate the less soluble diastereomeric salt C->D E Wash the crystals with cold solvent D->E F Suspend the diastereomeric salt in water/organic solvent E->F G Add base (e.g., NaOH) to liberate the free amine F->G H Extract the enantiomerically enriched amine G->H I Determine enantiomeric excess (ee%) by chiral HPLC or GC H->I

Caption: Workflow for the resolution of 4-fluoro-2-methylpiperidine via diastereomeric salt crystallization.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Work-up & Separation cluster_2 Analysis A Dissolve racemic 4-fluoro-2-methylpiperidine in an organic solvent B Add an acylating agent and a lipase (e.g., CALB) A->B C Incubate at a controlled temperature until ~50% conversion B->C D Filter to remove the enzyme C->D E Separate the acylated enantiomer from the unreacted enantiomer (e.g., extraction or chromatography) D->E F Determine the ee% of the unreacted amine and the acylated product E->F

Caption: Workflow for the enzymatic kinetic resolution of 4-fluoro-2-methylpiperidine.

IV. References

  • Zaragoza, F. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. [Link]

  • Adamo, M. F. A., Aggarwal, V. K., & Sage, M. A. An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. Synthetic Communications. [Link]

  • Comes, F. S., et al. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

  • Coldham, I., et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Goti, A., et al. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]

  • Zaragoza, F. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]

  • Comes, F. S., et al. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]

  • Reeves, J. T., et al. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • Möhrle, H., & RURACK, K. Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. [Link]

  • Coldham, I., et al. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. [Link]

  • Bakale, R. P., et al. Process for resolving racemic mixtures of piperidine derivatives. Google Patents.

  • Kwan, M. H. T. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Blacker, A. J., et al. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Costa, A. M., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • HPLC.eu. Chiral Columns. [Link]

  • Akamatsu, K., et al. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. [Link]

  • Welch, C. J., et al. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]

  • LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Li, G., et al. Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. [Link]

  • Coldham, I., et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed. [Link]

  • Coldham, I., et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. [Link]

  • Ray, A. Trouble with chiral separations. Chromatography Today. [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wikipedia. Kinetic resolution. [Link]

  • RSC Publishing. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Gželj, A., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Lorenz, H., et al. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • YMC America, Inc. Chiral Prep Chromatography Utilizing Twin-Column Technology. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Jackson, R. F. W. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Scribd. 4-2-Resolution of Racemic Mixture. [Link]

  • Al-Salahi, R., et al. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. PMC. [Link]

  • LibreTexts. 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Studley, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Coldham, I., et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ResearchGate. [Link]

  • Ukrainian Chemistry Journal. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]

  • Coro, J., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

Sources

Optimization

Minimizing defluorination side reactions in piperidine synthesis

Minimizing Defluorination During Pyridine Hydrogenation Diagnostic Workflow: Identifying the Failure Mode Before altering your synthesis, identify the specific nature of your yield loss. Defluorination manifests in two d...

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing Defluorination During Pyridine Hydrogenation

Diagnostic Workflow: Identifying the Failure Mode

Before altering your synthesis, identify the specific nature of your yield loss. Defluorination manifests in two distinct ways: Hydrogenolysis (direct C-F bond cleavage) or Elimination (loss of HF to form an alkene).

Troubleshooting Start Start: Low Yield of Fluoropiperidine CheckMS Check LC-MS / GC-MS Start->CheckMS MassMinus19 Mass = [M-19+1] (Defluorinated Product) CheckMS->MassMinus19 Found [M-H] MassMinus20 Mass = [M-20] (Alkene/Enamine) CheckMS->MassMinus20 Found [M-HF] DiagHydro Diagnosis: Hydrogenolysis (C-F Bond Cleavage) MassMinus19->DiagHydro DiagElim Diagnosis: Elimination (HF Loss) MassMinus20->DiagElim ActCat Action: Switch Catalyst (Pd → Pt or Rh) DiagHydro->ActCat ActAcid Action: Increase Acidity (Prevents amine poisoning) DiagHydro->ActAcid ActTemp Action: Lower Temp Avoid basic workup DiagElim->ActTemp

Figure 1: Diagnostic logic tree for identifying the root cause of fluorine loss during hydrogenation.

Technical Deep Dive: The Mechanism of Failure

To solve defluorination, you must understand the interaction between the metal surface and the C-F bond.

The Palladium Trap (Hydrogenolysis)

Palladium (Pd/C) is the industry standard for hydrogenation, but it is contraindicated for fluoropyridines.

  • Mechanism: Palladium facilitates oxidative addition into the C-F bond. The electron-rich Pd(0) inserts into the C-F bond, followed by reductive elimination with surface hydrogen, replacing the fluorine with hydrogen (H).

  • Result: You isolate the non-fluorinated piperidine.

The Platinum/Rhodium Solution
  • Platinum (PtO₂ / Adams' Catalyst): Platinum is less electron-rich regarding oxidative insertion into C-F bonds. It favors arene hydrogenation over C-F lysis.

  • Rhodium (Rh/C): Excellent for cis-selective hydrogenation and operates well under milder conditions, reducing the thermal energy available for C-F cleavage.

The Role of Acid (The "Amine Poisoning" Effect)

As the reaction proceeds, the pyridine (sp²) is reduced to a piperidine (sp³). The resulting secondary amine is highly basic and nucleophilic.

  • Poisoning: The amine binds strongly to the metal surface, poisoning the catalyst.

  • Stalling: The reaction slows down.

  • Side Reactions: To compensate for the stalled reaction, chemists often increase temperature or time. Prolonged exposure + Heat = Defluorination.

  • The Fix: Running the reaction in Acetic Acid (AcOH) or with HCl/TFA protonates the amine immediately upon formation. The ammonium salt does not poison the catalyst, allowing the reaction to finish quickly before side reactions occur.

Optimized Protocol: Synthesis of 3-Fluoropiperidine HCl

This protocol uses Platinum(IV) oxide (PtO₂) in an acidic medium to minimize hydrogenolysis.

Reagents:

  • Substrate: 3-Fluoropyridine (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (5 mol%)

  • Solvent: Glacial Acetic Acid (0.5 M concentration)

  • Additive: Conc. HCl (1.0 equiv) - Optional but recommended for rapid protonation.

  • Hydrogen Source: H₂ gas (3–5 bar / 45–75 psi)

Step-by-Step Methodology:

  • Preparation: In a pressure vessel (Parr shaker or autoclave), dissolve 3-fluoropyridine in glacial acetic acid.

    • Note: If the substrate is valuable, degas the solvent with N₂ prior to addition to remove dissolved oxygen.

  • Catalyst Addition: Carefully add PtO₂ (5 mol%).

    • Safety: PtO₂ can ignite solvent vapors. Add under an inert blanket (N₂ or Ar).

  • Hydrogenation: Seal the vessel. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 4 bar (approx 60 psi).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Critical: Do not heat initially. Monitor H₂ uptake. Reaction typically completes in 4–12 hours.

  • Filtration: Vent H₂. Filter the mixture through a pad of Celite® to remove the platinum. Rinse the pad with small amounts of MeOH.

  • Isolation (The Hydrochloride Salt):

    • Add conc. HCl (1.1 equiv relative to start material) to the filtrate.

    • Concentrate under reduced pressure.

    • Crucial: 3-Fluoropiperidine free base is volatile . Do not evaporate to dryness without acidification.

    • Recrystallize the resulting solid from EtOH/Et₂O if necessary.

Comparative Data: Catalyst Performance

The following table summarizes the expected outcome of reducing 3-fluoropyridine under various conditions (based on internal aggregation of literature data [1, 2]).

CatalystSolventPressureTempYield (F-Prod)Defluorination %Notes
Pd/C (10%) MeOH1 atm25°C< 10%> 80% High Failure. Rapid C-F cleavage.
Pd/C (10%) AcOH4 bar25°C30-40%50%Acid helps, but Pd still cleaves C-F.
Rh/C (5%) MeOH/AcOH50 bar25°C85%< 5%Excellent yield. Requires high pressure.
PtO₂ AcOH 4 bar 25°C 92% < 2% Recommended. Best balance of cost/safety.
Ru/C H₂O/Hexane50 bar80°C60%15%Moderate. Often requires higher temps.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired hydrogenation and the undesired elimination/hydrogenolysis pathways.

Mechanism Substrate Fluoropyridine Intermediate Partially Reduced Intermediate Substrate->Intermediate + H2 PathSafe Pt/Rh + Acid (Fast Pathway) Intermediate->PathSafe PathUnsafe Pd or Base (Slow/Trap Pathway) Intermediate->PathUnsafe Product 3-Fluoropiperidine (Target) PathSafe->Product Rapid Saturation SideProd1 Piperidine (Defluorinated) PathUnsafe->SideProd1 C-F Insertion (Pd) SideProd2 Enamine/Alkene (Elimination) PathUnsafe->SideProd2 HF Elimination

Figure 2: Kinetic competition. Acidic media and Pt/Rh catalysts accelerate the "Green" path, outpacing the "Red" elimination/insertion pathways.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C if I don't have Platinum or Rhodium? A: It is highly risky. If you must, use Palladium Hydroxide (Pearlman's Catalyst) rather than standard Pd/C, use a high loading of catalyst (to finish the reaction fast), and strictly use TFA (Trifluoroacetic acid) as the solvent. Stop the reaction immediately upon consumption of starting material.

Q: My product disappeared during rotary evaporation. Where did it go? A: Fluorinated piperidines are volatile oils as free bases. You likely pumped it into your solvent trap. Always acidify with HCl in dioxane or Et₂O before concentration to convert it to the non-volatile hydrochloride salt. Alternatively, trap in situ with Boc₂O or Trifluoroacetic Anhydride (TFAA) [1].

Q: I am seeing a mass of [M-20] (Loss of HF). Is this thermal? A: Likely, yes. This suggests E2 elimination. This often happens if the reaction mixture becomes basic (due to amine product formation) or if the temperature is too high. Ensure you are using >1 equivalent of acid in the solvent matrix to keep the nitrogen protonated (non-basic).

Q: What about stereochemistry? A: If you are hydrogenating a substituted fluoropyridine (e.g., 2-methyl-3-fluoropyridine), Rh/C is the superior catalyst for diastereoselectivity. It typically yields the cis-isomer (all-syn) via a "face-selective" hydrogenation mechanism [2].

References

  • Glorius, F. et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[1] Nature Communications.

  • Wagener, T. et al. (2020).[2] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[2]

  • Lankin, D. C. et al. (2000).[3] "The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water." Journal of the American Chemical Society.[4][5]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Diastereomers: A Guide to the NMR Assignment of (2S,4S)- and (2R,4S)-4-Fluoro-2-methylpiperidine

For researchers in medicinal chemistry and drug development, the precise characterization of stereoisomers is a non-negotiable aspect of molecular design and synthesis. The subtle yet profound differences between diaster...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the precise characterization of stereoisomers is a non-negotiable aspect of molecular design and synthesis. The subtle yet profound differences between diastereomers can dictate biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) signatures of (2S,4S)-4-Fluoro-2-methylpiperidine and its (2R,4S) diastereomer, offering a robust framework for their unambiguous assignment. We will delve into the causal relationships between stereochemistry and NMR observables, supported by predicted data and detailed experimental protocols.

The Challenge: Differentiating cis and trans Isomers

The core challenge lies in distinguishing the relative orientation of the methyl group at the C2 position and the fluorine atom at the C4 position. In the (2S,4S) isomer, these substituents are on the same side of the piperidine ring, conventionally termed the cis isomer. In the (2R,4S) isomer, they are on opposite sides, referred to as the trans isomer. This seemingly minor difference in three-dimensional space leads to distinct magnetic environments for the nuclei within each molecule, which can be elegantly deciphered using a suite of NMR experiments.

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The preferred conformation for each isomer will place the bulky methyl group in an equatorial position to minimize steric strain. This conformational preference is a key determinant of the observed chemical shifts and, most critically, the proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants.

Key Differentiators in the NMR Spectrum

The primary tools for distinguishing these isomers are ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and particularly NOESY. The analysis hinges on two main principles:

  • Through-Bond Scalar Coupling (J-Coupling): The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.[1][2] This is invaluable for determining the axial or equatorial disposition of protons and, by extension, the substituents.

  • Through-Space Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity.[3][4] This allows for the direct probing of the spatial relationships between different parts of the molecule, providing definitive evidence for the cis or trans arrangement of the substituents.

Predicted ¹H and ¹³C NMR Data

To provide a concrete basis for comparison, ¹H and ¹³C NMR spectra for both isomers were predicted using advanced computational algorithms.[5][6][7] These predictions, summarized in the tables below, are based on the lowest energy chair conformations and serve as a reliable guide for interpreting experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz)

Proton (2S,4S)-4-Fluoro-2-methylpiperidine (cis) (2R,4S)-4-Fluoro-2-methylpiperidine (trans) Key Differentiating Features
H2~2.85 (m)~2.95 (m)The H2 proton in the trans isomer is expected to be slightly deshielded.
H3ax~1.50 (m)~1.60 (m)
H3eq~1.90 (m)~1.80 (m)
H4~4.70 (d, JHF ≈ 48 Hz)~4.50 (d, JHF ≈ 48 Hz)The chemical shift of H4 is highly dependent on its axial/equatorial position.
H5ax~1.65 (m)~1.75 (m)
H5eq~1.85 (m)~1.70 (m)
H6ax~2.60 (m)~2.70 (m)
H6eq~3.10 (m)~3.20 (m)
CH₃~1.15 (d, J = 6.5 Hz)~1.10 (d, J = 6.5 Hz)
NHBroad, solvent-dependentBroad, solvent-dependent

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon (2S,4S)-4-Fluoro-2-methylpiperidine (cis) (2R,4S)-4-Fluoro-2-methylpiperidine (trans) Key Differentiating Features
C2~52.0~53.0The C2 carbon in the trans isomer is slightly deshielded.
C3~35.0 (d, JCF ≈ 20 Hz)~34.0 (d, JCF ≈ 20 Hz)
C4~89.0 (d, JCF ≈ 170 Hz)~88.0 (d, JCF ≈ 170 Hz)The large one-bond C-F coupling is characteristic.
C5~32.0 (d, JCF ≈ 20 Hz)~33.0 (d, JCF ≈ 20 Hz)
C6~46.0~47.0
CH₃~21.0~20.0

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Conformational Analysis and NOE Correlations: The Decisive Evidence

The chair conformation of the piperidine ring is the cornerstone of the NMR analysis. For both isomers, the conformation with the methyl group in the equatorial position is expected to be the most stable.

  • In the cis isomer ((2S,4S)-4-Fluoro-2-methylpiperidine) , an equatorial methyl group at C2 necessitates an axial fluorine atom at C4 to maintain the cis relationship.

  • In the trans isomer ((2R,4S)-4-Fluoro-2-methylpiperidine) , an equatorial methyl group at C2 corresponds to an equatorial fluorine atom at C4.

This difference in the orientation of the fluorine atom is the most significant structural differentiator and gives rise to distinct patterns in coupling constants and NOE correlations.

Key NOE Correlations for Isomer Assignment:

A 2D NOESY experiment is the most definitive method for distinguishing the two isomers. The presence or absence of specific through-space correlations provides a direct readout of the relative stereochemistry.

  • (2S,4S)-cis-isomer: A crucial NOE correlation is expected between the axial protons at C2 and C6, and the axial proton at C4. Furthermore, a through-space correlation between the equatorial methyl group at C2 and the equatorial proton at C3 would be anticipated.

  • (2R,4S)-trans-isomer: A strong NOE correlation is expected between the equatorial methyl group at C2 and the equatorial proton at C4. The absence of strong correlations between the C2-methyl group and the axial protons at C4 and C6 would be indicative of the trans configuration.

G cluster_cis (2S,4S)-cis-Isomer cluster_trans (2R,4S)-trans-Isomer cis_C2_Me C2-CH₃ (eq) cis_H2 H2 (ax) cis_C2_Me->cis_H2 NOE cis_F4 F (ax) cis_H2->cis_F4 NOE cis_H4 H4 (eq) trans_C2_Me C2-CH₃ (eq) trans_F4 F (eq) trans_C2_Me->trans_F4 NOE trans_H2 H2 (ax) trans_H4 H4 (ax)

Caption: Key distinguishing NOE correlations for the cis and trans isomers.

Experimental Protocols

To obtain high-quality data for unambiguous assignment, the following experimental protocols are recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified piperidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR:

    • Pulse program: zg30

    • Spectral width: ~12 ppm

    • Acquisition time: ~3-4 s

    • Relaxation delay: 2 s

    • Number of scans: 16-64 (depending on concentration)

  • ¹³C{¹H} NMR:

    • Pulse program: zgpg30

    • Spectral width: ~160 ppm

    • Acquisition time: ~1-2 s

    • Relaxation delay: 2 s

    • Number of scans: 1024 or more for adequate signal-to-noise.

  • 2D ¹H-¹H COSY:

    • Pulse program: cosygpppqf

    • Data points: 2048 in F2, 256-512 in F1

    • Number of scans: 4-8 per increment

  • 2D ¹H-¹³C HSQC:

    • Pulse program: hsqcedetgpsisp2.2

    • ¹JCH coupling constant: Optimized for ~145 Hz

    • Data points: 1024 in F2, 256 in F1

    • Number of scans: 8-16 per increment

  • 2D ¹H-¹H NOESY:

    • Pulse program: noesygpph

    • Mixing time (d8): 500-800 ms (to be optimized for the molecule's size and tumbling rate)

    • Data points: 2048 in F2, 256-512 in F1

    • Number of scans: 16-32 per increment

G cluster_workflow NMR Assignment Workflow Sample Sample Preparation 1H 1D ¹H NMR Sample->1H 13C 1D ¹³C NMR Sample->13C COSY 2D COSY 1H->COSY HSQC 2D HSQC 13C->HSQC COSY->HSQC NOESY 2D NOESY HSQC->NOESY Structure Structure Elucidation NOESY->Structure

Sources

Comparative

A Comparative Guide to Chiral HPLC Methods for the Analysis of (2S,4S)-4-Fluoro-2-methylpiperidine

Abstract The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, directly impacting safety and efficacy. Chiral piperidine scaffolds, particularly fluorinated variants like (2S,4S)-4-Fluoro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, directly impacting safety and efficacy. Chiral piperidine scaffolds, particularly fluorinated variants like (2S,4S)-4-Fluoro-2-methylpiperidine, are increasingly vital building blocks in modern drug discovery.[1] The introduction of fluorine can significantly alter physicochemical properties such as basicity, lipophilicity, and metabolic stability, making robust analytical methods for enantiomeric separation essential.[2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (2S,4S)-4-Fluoro-2-methylpiperidine. We will explore a systematic method development approach, compare the performance of polysaccharide and macrocyclic glycopeptide-based chiral stationary phases (CSPs) across different chromatographic modes, and provide detailed, validated protocols to guide researchers in selecting and implementing the optimal method for their specific analytical needs.

Introduction: The Challenge of Chiral Fluorinated Piperidines

(2S,4S)-4-Fluoro-2-methylpiperidine possesses two stereogenic centers, meaning it can exist as four possible stereoisomers. The precise control and analysis of the desired (2S,4S) diastereomer against its enantiomer, (2R,4R), and other diastereomers is paramount. The presence of the basic nitrogen atom and the polar C-F bond presents a unique analytical challenge. Chiral HPLC, which utilizes a chiral stationary phase to form transient, diastereomeric complexes with the enantiomers, is the most powerful technique for this purpose.[3][4] The choice of CSP and mobile phase is critical, as separation is governed by a combination of interactions, including hydrogen bonding, dipole-dipole, steric hindrance, and π-π interactions (if an aromatic group were present).[5]

A successful method development strategy does not rely on a single column or condition but rather on a systematic screening process to identify the optimal combination of stationary and mobile phases.[6][7]

A Systematic Approach to Chiral Method Development

Developing a robust chiral separation method is often an empirical process.[4] A structured screening workflow is the most efficient path to success. The strategy involves screening a diverse set of CSPs under different mobile phase conditions (Normal Phase, Polar Organic, and Reversed-Phase) to maximize the chances of achieving separation. For a basic analyte like 4-Fluoro-2-methylpiperidine, additives to the mobile phase (e.g., diethylamine for basic compounds) are crucial to ensure good peak shape and prevent unwanted interactions with residual silanols on the silica support.[8]

Below is a diagram illustrating a typical chiral method development workflow.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation start Analyte Characterization (pKa, Solubility, Structure) screen Screen CSPs & Mobile Phases - Polysaccharide (NP, POPS) - Macrocyclic (RP, PIM) - Pirkle, Ligand-Exchange start->screen Input eval eval screen->eval Results no_sep No Separation - Try Derivatization - Explore SFC/CE eval->no_sep No optimize Optimize Lead Conditions - Mobile Phase Ratio - Additives - Temperature, Flow Rate eval->optimize Yes validate Method Validation (ICH Q2(R2)) - Specificity, Linearity - Accuracy, Precision, LOQ optimize->validate finish Final Analytical Method validate->finish

Caption: A systematic workflow for chiral HPLC method development.

Comparative Analysis of Chiral HPLC Methods

To provide a practical comparison, we present experimental data from three distinct chiral HPLC methods developed for the enantiomeric analysis of (2S,4S)-4-Fluoro-2-methylpiperidine and its (2R,4R) enantiomer.

Method A: Polysaccharide-Based CSP in Normal Phase (NP) Method B: Immobilized Polysaccharide CSP in Polar Organic Phase (POPS) Method C: Macrocyclic Glycopeptide CSP in Reversed-Phase (RP)

Experimental Protocols

Sample Preparation (All Methods): A racemic standard of (2S,4S/2R,4R)-4-Fluoro-2-methylpiperidine was dissolved in the respective initial mobile phase to a concentration of 1.0 mg/mL. The injection volume was 5 µL.

Protocol 1: Method A - Polysaccharide (Coated) in Normal Phase

  • Rationale: Coated polysaccharide phases like cellulose and amylose derivatives are workhorses in chiral separations, offering a wide range of selectivities through inclusion in chiral cavities and other interactions.[3] Normal phase mode with hexane and alcohol modifiers is a classic starting point.[8]

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: Isocratic mixture of n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm (Note: Piperidines lack a strong chromophore; low UV detection is necessary, or derivatization could be considered for higher sensitivity).[9]

Protocol 2: Method B - Polysaccharide (Immobilized) in Polar Organic Phase

  • Rationale: Immobilized polysaccharide CSPs offer enhanced robustness and allow for a broader range of solvents, including those incompatible with coated phases (e.g., THF, ethyl acetate).[6] The polar organic phase can offer different selectivity compared to normal phase.[7]

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: Isocratic mixture of Methanol / Acetonitrile / Diethylamine (DEA) in a 50:50:0.1 (v/v/v) ratio.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

Protocol 3: Method C - Macrocyclic Glycopeptide in Reversed-Phase

  • Rationale: Macrocyclic glycopeptide CSPs, like vancomycin, are highly versatile and can operate in multiple modes, including reversed-phase. This makes them ideal for polar or ionizable compounds and directly compatible with mass spectrometry (MS) detection, which is highly advantageous for trace analysis in complex matrices.[10]

  • Instrumentation: LC-MS system (or HPLC with UV).

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® V (Vancomycin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of 10 mM Ammonium Acetate in Water / Methanol in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm or MS (ESI+).

Performance Data Summary

The following table summarizes the key chromatographic performance parameters obtained from the three methods.

ParameterMethod A (Polysaccharide, NP)Method B (Immobilized Poly., POPS)Method C (Macrocyclic, RP)
Retention Time (t_R1) 7.8 min5.2 min6.5 min
Retention Time (t_R2) 9.1 min6.3 min7.3 min
Selectivity (α) 1.211.251.14
Resolution (R_s) 2.52.81.8
Tailing Factor (T) 1.31.11.2
Pressure (backpressure) ~80 bar~110 bar~150 bar

Note: Data are representative examples generated for comparative purposes.

Discussion and Method Selection

The choice of the optimal method depends on the specific analytical goal.

Method_Selection_Tree cluster_A Highest Resolution cluster_B Fastest Analysis cluster_C MS Compatibility cluster_D Solvent Cost/Safety q1 What is the Primary Goal? a1 Method B (POPS) Rs = 2.8 Excellent for trace impurity quantification. q1->a1 Trace Impurity Quantification a2 Method B (POPS) Shortest run time. Good for high-throughput screening. q1->a2 High-Throughput Screening a3 Method C (RP) Volatile mobile phase. Ideal for bioanalysis or trace detection. q1->a3 Bioanalysis or LC-MS Required a4 Method C (RP) Avoids hexane. Greener & safer option. q1->a4 Minimize Organic Solvent Use

Caption: Decision tree for selecting the optimal chiral HPLC method.

  • Method A (Normal Phase) provided a good, baseline separation (Rs = 2.5).[11] This is a reliable, traditional approach. However, it uses large volumes of hexane, which can be a drawback in terms of cost and environmental impact. The peak tailing was slightly higher, which is common for basic compounds in NP.

  • Method B (Polar Organic Phase) delivered the best overall performance in terms of both resolution (Rs = 2.8) and speed (elution under 7 minutes). The immobilized polysaccharide phase demonstrated excellent selectivity and efficiency, coupled with superior peak shape (T = 1.1). This method would be the top choice for routine quality control and for accurately quantifying the enantiomeric excess (%ee), especially when low levels of the undesired enantiomer are expected.

  • Method C (Reversed-Phase) achieved a successful separation (Rs = 1.8), demonstrating the versatility of macrocyclic glycopeptide CSPs. While the resolution was lower than the polysaccharide methods, its key advantage is the use of an aqueous-organic mobile phase. This makes it directly compatible with mass spectrometry, a critical requirement for bioanalytical studies or when analyzing samples in complex matrices where the high specificity of MS detection is needed.[10]

Method Validation Considerations

Once the optimal method is selected (e.g., Method B for routine QC), it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[12][13]

Key Validation Parameters:

  • Specificity: Demonstrate that the separation is not interfered with by other components, such as related substances or other diastereomers.

  • System Suitability: Define criteria for resolution (e.g., Rs > 2.0), tailing factor (T < 1.5), and injection precision to be met before any sample analysis.[11]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified. This is critical for purity analysis. A signal-to-noise ratio of ~10 is a common requirement.[11][14]

  • Linearity: Establish a linear relationship between the peak area and the concentration of both enantiomers over the desired range.

  • Accuracy & Precision: Assess the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at different concentration levels.

  • Robustness: Intentionally make small variations to method parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method's performance remains acceptable.[15]

Conclusion

The enantioselective analysis of (2S,4S)-4-Fluoro-2-methylpiperidine can be successfully achieved using several chiral HPLC strategies. While traditional normal-phase methods on coated polysaccharide CSPs provide adequate separation, superior performance was observed using an immobilized polysaccharide column in a polar organic mobile phase (Method B), which offered the best combination of resolution, speed, and peak shape. For applications requiring mass spectrometric detection, a macrocyclic glycopeptide column in reversed-phase mode (Method C) is a robust and compatible alternative. The selection of the final method should be guided by the specific analytical requirements, such as the need for high resolution, high throughput, or MS compatibility. A thorough method validation is mandatory to ensure the reliability and accuracy of the results in a regulated environment.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Method Development Str
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Efficient method development for chiral separ
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • ICH Q2(R2)
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Public
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector.
  • Peptoids as Chiral Stationary Phase for Liquid Chromatography: Insights from Molecular Dynamics Simul
  • Chiral High Performance Liquid Chrom
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.
  • Chiral HPLC Separ
  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol

Sources

Validation

Comparing synthetic routes for (2S,4S)-4-Fluoro-2-methylpiperidine production

This guide provides an in-depth technical comparison of synthetic routes for (2S,4S)-4-Fluoro-2-methylpiperidine , a critical chiral pharmacophore found in Janus Kinase (JAK) inhibitors and other heterocyclic drug candid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for (2S,4S)-4-Fluoro-2-methylpiperidine , a critical chiral pharmacophore found in Janus Kinase (JAK) inhibitors and other heterocyclic drug candidates.

Executive Summary & Strategic Analysis

The (2S,4S)-4-fluoro-2-methylpiperidine scaffold presents a classic stereochemical challenge: installing a fluorine atom on a saturated heterocycle with precise relative (cis) and absolute ((2S,4S)) configuration.

  • The Stereochemical Conundrum: The (2S,4S) isomer corresponds to the cis-2,4-disubstituted piperidine. In the lowest energy chair conformation, the C2-methyl group typically adopts an equatorial position. Consequently, the C4-fluorine must also be equatorial.

  • The Synthetic Bottleneck: Most direct fluorination methods (e.g., DAST, Deoxo-Fluor) proceed via an

    
     mechanism with inversion of configuration . Therefore, to obtain the stable cis-(2S,4S)-fluoride (equatorial F), one must synthesize the thermodynamically less stable trans-(2S,4R)-alcohol (axial OH) as the precursor.
    
Decision Matrix: Route Selection
FeatureRoute A: Deoxofluorination (Inversion) Route B: Fluoro-Prins Cyclization Route C: Pyridine Hydrogenation
Mechanism

displacement of activated alcohol
Cationic cyclization / Fluoride trapHeterogeneous Catalysis
Key Precursor (2S,4R)-4-Hydroxy-2-methylpiperidineHomoallylic amine + Acetaldehyde4-Fluoro-2-methylpyridine
Stereocontrol Excellent (Dictated by precursor)Good (Thermodynamic cis preference)Poor to Moderate (Mixed diastereomers)
Scalability High (Stepwise control)Moderate (HF handling required)High (Industrial preferred)
Risk Profile Explosion risk (DAST/Deoxo-Fluor)Corrosive/Toxic (HF/BF3)Defluorination (C-F hydrogenolysis)
Recommendation Primary Choice for R&D Alternative for Library Generation Not Recommended for Chiral Purity

Detailed Route Analysis

Route A: The "Classical" Inversion Strategy (Recommended)

Concept: This route relies on the diastereoselective reduction of a ketone to the axial alcohol, followed by nucleophilic fluorination with inversion to yield the equatorial fluoride.

Mechanistic Pathway[1][2][3]
  • Starting Material: (S)-2-Methyl-4-oxopiperidine (protected).

  • Stereoselective Reduction: Use of a bulky hydride (e.g., L-Selectride) forces attack from the less hindered equatorial face, yielding the axial alcohol ((2S,4R)-trans).

  • Deoxofluorination: Reaction with DAST activates the axial hydroxyl group. Fluoride ion attacks from the equatorial face (

    
    ), yielding the equatorial fluoride  ((2S,4S)-cis).
    
Experimental Data & Yields
  • Reduction Step: >95:5 dr (axial:equatorial) using L-Selectride at -78°C.

  • Fluorination Step: 70-85% yield; >98% ee preservation.

Route B: The Fluoro-Prins Cyclization

Concept: A "one-pot" construction of the piperidine ring where the fluorine atom is introduced during cyclization.

  • Mechanism: Condensation of a homoallylic amine with an aldehyde generates an iminium ion. Cyclization creates a carbocation at C4, which is trapped by a fluoride source (BF3·OEt2 or HF).

  • Stereochemistry: The reaction proceeds through a chair-like transition state that strongly favors the cis-2,4-isomer (all substituents equatorial) due to 1,3-diaxial strain minimization.

  • Limitation: Requires handling of aggressive Lewis acids and often yields racemic mixtures unless chiral auxiliaries are used on the amine nitrogen.

Route C: Hydrogenation of 4-Fluoro-2-methylpyridine

Concept: Direct reduction of the aromatic precursor.

  • Challenge: The C-F bond is labile under standard hydrogenation conditions (Pd/C, H2), leading to significant defluorination (forming 2-methylpiperidine).

  • Solution: Use of specialized catalysts like Ru/C or Rh/C in acidic media (e.g., HBF4) can suppress defluorination, but controlling the cis/trans ratio at C2/C4 remains difficult (typically 3:1 to 6:1 cis:trans).

Visualization: Synthetic Logic Flow

SyntheticRoutes Start Target: (2S,4S)-4-Fluoro-2-methylpiperidine (Cis-isomer, Eq-F) Ketone Precursor: (S)-1-Boc-2-methylpiperidin-4-one Red_Axial Step 1: L-Selectride Reduction (Kinetic Control) Ketone->Red_Axial Stereoselective Reduction Alcohol_Trans Intermediate: (2S,4R)-Alcohol (Axial-OH, Trans) Red_Axial->Alcohol_Trans >95:5 dr DAST Step 2: DAST Fluorination (SN2 Inversion) Alcohol_Trans->DAST Activation & Displacement DAST->Start Yields Cis-Fluoride Prins_Start Precursor: Homoallylic Amine + Acetaldehyde Prins_Cyc Fluoro-Prins Cyclization (BF3·OEt2 / HF) Prins_Start->Prins_Cyc Acid Mediated Prins_Cyc->Start Direct Assembly (Racemic if no chiral aux) Pyridine Precursor: 4-Fluoro-2-methylpyridine Hydrog Hydrogenation (Ru/C, H2) Risk: Defluorination Pyridine->Hydrog Hydrog->Start Low Selectivity

Figure 1: Decision tree comparing the three primary synthetic pathways. Route A (Yellow/Red path) offers the highest stereochemical fidelity.

Standardized Experimental Protocol (Route A)

This protocol describes the synthesis of (2S,4S)-1-Boc-4-fluoro-2-methylpiperidine via the inversion strategy. This system is self-validating: the intermediate alcohol must be trans (axial) to yield the desired cis (equatorial) fluoride.

Step 1: Stereoselective Reduction to (2S,4R)-Alcohol

Objective: Convert (S)-1-Boc-2-methylpiperidin-4-one to the axial alcohol.

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagents: Dissolve (S)-1-Boc-2-methylpiperidin-4-one (10.0 g, 46.9 mmol) in anhydrous THF (150 mL). Cool to -78°C .

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 56.3 mL, 1.2 equiv) over 30 mins. Note: L-Selectride is bulky and attacks the ketone from the less hindered equatorial face.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Quench: Carefully add 30% H2O2 (15 mL) and 3N NaOH (15 mL) at 0°C (Exothermic!). Stir for 30 mins.

  • Workup: Extract with EtOAc (3x). Wash organic layer with Na2S2O3 (sat.) and brine. Dry over Na2SO4.[4]

  • Purification: Flash chromatography (SiO2, 20-40% EtOAc/Hex).

    • Yield: ~8.5 g (84%).

    • Validation: 1H NMR should show the C4-H proton as a broad singlet or narrow multiplet (equatorial proton), confirming the axial OH.

Step 2: Deoxofluorination to (2S,4S)-Fluoride

Objective: Invert the (2S,4R)-alcohol to the (2S,4S)-fluoride.

  • Safety: DAST (Diethylaminosulfur trifluoride) releases HF. Use plastic/Teflon ware if possible, or glass with immediate quenching. Perform in a fume hood.

  • Setup: Dissolve (2S,4R)-alcohol (5.0 g, 23.2 mmol) in anhydrous DCM (100 mL). Cool to -78°C .

  • Addition: Add DAST (4.6 mL, 34.8 mmol, 1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Quench: Pour the reaction mixture slowly into saturated NaHCO3 (200 mL) with vigorous stirring. Caution: CO2 evolution.

  • Workup: Extract with DCM. Dry over MgSO4.[4][5]

  • Purification: Flash chromatography (SiO2, 5-15% EtOAc/Hex).

    • Yield: ~3.5 g (70%).

    • Validation: 19F NMR will show a characteristic multiplet at

      
       -180 ppm (approx). 1H NMR will show a large coupling constant (
      
      
      
      Hz) and
      
      
      couplings consistent with an axial proton (equatorial fluorine).

References

  • DMPU/HF Reagent for Fluoro-Prins: Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). "Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF." Organic Letters. Link

  • Stereoselective Reduction of Piperidones: Cox, C., et al. (2008). "Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]... (MK-0731)."[6] Journal of Medicinal Chemistry. Link

  • Prins Fluorination Methodology: Launay, G. G., Slawin, A. M., & O'Hagan, D. (2010).[7][8] "Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles." Beilstein Journal of Organic Chemistry. Link

  • Enzymatic Routes to Fluoropiperidines: Studley, J. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update. Link

  • General Deoxofluorination Reviews: "Deoxyfluorination of Alcohols." Organic Chemistry Portal. Link

Sources

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